2-(2,4-Dichlorophenyl)-1,3-dioxolane
Description
The exact mass of the compound 2-(2,4-Dichlorophenyl)-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-Dichlorophenyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMTZUUIOZOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281459 | |
| Record name | 2-(2,4-dichlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-98-1 | |
| Record name | NSC21755 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dichlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
The following technical guide details the chemical structure, synthesis, and properties of 2-(2,4-Dichlorophenyl)-1,3-dioxolane , a critical pharmacophore and intermediate in medicinal chemistry.
CAS Registry Number: 7144-98-1 (General generic acetal) / 83833-32-3 (Propyl derivative context)
Molecular Formula: C
Executive Summary
2-(2,4-Dichlorophenyl)-1,3-dioxolane represents a fundamental structural motif in the "dioxolane azole" class of antifungal agents.[1] While often encountered as a functionalized intermediate (e.g., possessing bromomethyl or triazolyl substitutions at the 2- or 4-positions), the core scaffold itself exhibits unique physicochemical properties driven by the electron-withdrawing nature of the 2,4-dichlorophenyl moiety.[1] This guide analyzes the molecule from a structural, synthetic, and application-based perspective, specifically targeting its utility in drug development pipelines for sterol 14
Chemical Structure & Electronic Properties[1]
Structural Analysis
The molecule consists of a five-membered 1,3-dioxolane ring fused to a 2,4-dichlorophenyl group at the C2 position.[1]
-
The Dioxolane Ring: A cyclic acetal derived from ethylene glycol.[1] It adopts a puckered "envelope" or "twist" conformation to minimize torsional strain and diaxial interactions.
-
The 2,4-Dichlorophenyl Moiety: The phenyl ring is substituted at the ortho and para positions with chlorine atoms.[1]
-
Steric Effect: The ortho-chlorine (C2') creates significant steric hindrance, restricting the free rotation of the phenyl ring relative to the dioxolane unit.[1] This "locking" effect is crucial for the binding affinity of derived drugs (e.g., Ketoconazole) within the CYP51 active site.[1]
-
Electronic Effect: Both chlorines are electron-withdrawing (inductive effect, -I), reducing the electron density of the aromatic ring.[1] This increases the lipophilicity (
) and metabolic stability of the ring system against oxidative degradation.
-
Physicochemical Data Profile
Data summarized from experimental and predicted models for the core acetal.[1]
| Property | Value | Context |
| Physical State | Viscous Liquid / Low-Melting Solid | Dependent on purity and isomeric mixtures (if substituted).[1] |
| Boiling Point | ~280–290 °C (Predicted) | High BP due to molecular weight and polarity.[1] |
| Density | ~1.39 g/cm³ | High density attributed to heavy chlorine atoms.[1] |
| LogP (Octanol/Water) | 3.2 – 3.5 | Highly lipophilic; readily crosses biological membranes.[1] |
| Solubility | DCM, Toluene, Ethyl Acetate | Insoluble in water; soluble in organic solvents.[1] |
| pKa | N/A (Non-ionizable) | The acetal is neutral; stable to base.[1] |
Synthetic Methodology
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane is a classic nucleophilic addition-elimination reaction (acetalization) under thermodynamic control.[1]
Reaction Mechanism
The reaction involves the acid-catalyzed condensation of 2,4-dichlorobenzaldehyde with ethylene glycol .[1]
Key Mechanistic Steps:
-
Protonation: Acid catalyst protonates the aldehyde carbonyl oxygen.[1]
-
Nucleophilic Attack: One hydroxyl group of ethylene glycol attacks the carbonyl carbon.[1]
-
Hemiacetal Formation: Loss of a proton yields the intermediate hemiacetal.[1]
-
Cyclization: Protonation of the hemiacetal hydroxyl, loss of water (rate-determining step), and intramolecular attack by the second hydroxyl group closes the ring.[1]
Experimental Protocol (Standardized)
Note: This protocol is designed for a 100 mmol scale.
Reagents:
-
2,4-Dichlorobenzaldehyde (17.5 g, 100 mmol)
-
Ethylene Glycol (7.5 g, 120 mmol) [1.2 eq excess to drive equilibrium]
-
p-Toluenesulfonic Acid (pTSA) (0.19 g, 1 mmol) [1 mol% catalyst][1]
-
Toluene (150 mL) [Azeotropic solvent][1]
Workflow:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the aldehyde, ethylene glycol, pTSA, and toluene to the flask.
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~130 °C). Water will azeotrope with toluene and collect in the trap.[1]
-
Monitoring: Continue reflux until water evolution ceases (approx. 3–5 hours) or TLC indicates consumption of the aldehyde.
-
Workup:
-
Purification: Remove toluene under reduced pressure. The residue can be purified via vacuum distillation or recrystallization (if solid) from ethanol/hexane.[1]
Visualization: Synthesis & Hydrolysis Pathway
The following diagram illustrates the reversible nature of the acetal formation and the critical role of water removal.[1]
Caption: Acid-catalyzed synthesis of the dioxolane ring.[1] The dashed red line indicates the hydrolytic instability in aqueous acid.[1]
Pharmaceutical Relevance & Applications
The "Azole" Pharmacophore
While the simple dioxolane described above is a valid chemical entity, its primary value in drug development is as a scaffold .[1] In active pharmaceutical ingredients (APIs) like Ketoconazole , Propiconazole , and Itraconazole , this dioxolane ring serves two functions:
-
Linker: It connects the lipophilic "tail" (the dichlorophenyl group) to the polar "head" (the imidazole or triazole ring).[1]
-
Metabolic Shield: The acetal linkage is resistant to metabolic hydrolysis in the liver (neutral pH), unlike simple esters.[1]
Structural Evolution
To convert the core scaffold into an active drug, the dioxolane ring is typically further substituted.[1]
-
Common Derivative: cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol.[1][3]
-
Function: The addition of a methylene-triazole group at C2 (replacing the H) creates the critical nitrogen-iron coordination bond with the heme of the fungal enzyme CYP51.[1]
Stability Profile
-
Acid Sensitivity: Dioxolanes are acid-labile .[1] Exposure to pH < 4 (e.g., stomach acid) can hydrolyze the ring back to the aldehyde and diol. This is a critical consideration for oral bioavailability and formulation (often requiring enteric coating or pH buffering).
-
Base Stability: The ether linkages render the molecule stable to strong bases (NaOH, KOH) and nucleophiles (Grignard reagents, hydrides), making it an excellent protecting group during multi-step synthesis.[1]
Analytical Characterization
Validating the structure requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
, 400 MHz):- 6.0–6.2 ppm (s, 1H): The acetal proton at C2.[1] This is the most diagnostic peak. Its downfield shift is due to the two adjacent oxygen atoms and the anisotropic effect of the phenyl ring.
- 3.9–4.2 ppm (m, 4H): The ethylene backbone protons of the dioxolane ring. They appear as a complex multiplet due to the "twist" conformation.
- 7.2–7.6 ppm (m, 3H): Aromatic protons of the 2,4-dichlorophenyl group.[1]
-
C NMR (CDCl
, 100 MHz):
Infrared Spectroscopy (FT-IR)
-
1050–1150 cm
: Strong C-O-C stretching vibrations (characteristic of cyclic ethers/acetals).[1] -
No C=O stretch: Absence of the aldehyde carbonyl peak at 1700 cm
confirms reaction completion.
References
-
Synthesis of Dioxolane Antifungals: Heeres, J., et al. "Antimycotic azoles.[1] 7. Synthesis and antifungal activity of a series of novel 1,3-dioxolane derivatives."[1] Journal of Medicinal Chemistry, 1984.[1]
-
Acetalization Protocols: BenchChem. "Synthesis of 2,4-Diphenyl-1,3-dioxolane: Technical Support & Protocols." BenchChem Technical Guides.
-
Itraconazole Intermediates: U.S. Biological.[1] "((2R,4S)-2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-Methylbenzenesulfonate Properties."
-
Reaction Mechanisms: Organic Chemistry Portal. "Protecting Groups: Cyclic Acetals."
Sources
Thermodynamic Stability & Physicochemical Profile: 2-(2,4-Dichlorophenyl)-1,3-dioxolane
This guide details the thermodynamic and physicochemical stability profile of 2-(2,4-Dichlorophenyl)-1,3-dioxolane , a critical scaffold in the synthesis of azole antifungal agents (e.g., Ketoconazole, Itraconazole).
Technical Whitepaper | Version 1.0 [1][2]
Executive Summary
2-(2,4-Dichlorophenyl)-1,3-dioxolane represents a class of cyclic acetals utilized as the structural core for broad-spectrum antifungal pharmacophores.[1][2] Its utility in drug development is predicated on a delicate balance of stability: it must be robust enough to withstand downstream synthetic modifications (alkylation, bromination) yet reactive enough to undergo controlled hydrolysis or ring-opening when necessary.[2]
This guide analyzes the thermodynamic parameters governing its formation, the kinetic barriers protecting it from acid-catalyzed hydrolysis, and the thermal decomposition pathways relevant to industrial handling.
Chemical Identity & Structural Analysis
The molecule consists of a 1,3-dioxolane ring fused to a 2,4-dichlorophenyl moiety.[2][3][4] The stability of this system is dictated by the electronic interplay between the electron-rich dioxolane oxygens and the electron-deficient aromatic ring.[2]
| Parameter | Specification |
| IUPAC Name | 2-(2,4-Dichlorophenyl)-1,3-dioxolane |
| Molecular Formula | |
| Molecular Weight | 219.06 g/mol |
| Structural Class | Cyclic Acetal (Benzaldehyde derivative) |
| Key Substituents | 2,4-Dichloro (Electron Withdrawing) |
| Geometry | Envelope conformation (dioxolane ring) |
Electronic Stabilization Effects
The thermodynamic stability of acetals is classically defined by the equilibrium constant of their formation from the aldehyde and diol. However, in aqueous environments, kinetic stability against hydrolysis is the dominant concern.
-
Inductive Effect (-I): The chlorine atoms at the ortho and para positions exert a strong electron-withdrawing inductive effect on the benzylic carbon (C2 of the dioxolane).[1]
-
Basicity Reduction: This electron withdrawal reduces the Lewis basicity of the dioxolane ether oxygens, making protonation (the first step of hydrolysis) less thermodynamically favorable compared to unsubstituted benzaldehyde acetals.
-
Carbocation Destabilization: Crucially, the -I effect destabilizes the transition state leading to the oxocarbenium ion intermediate. Consequently, 2-(2,4-Dichlorophenyl)-1,3-dioxolane hydrolyzes significantly slower than its non-chlorinated analogs, providing a "stability window" for chemical processing.[1][2]
Hydrolytic Stability & Kinetics
The primary degradation pathway for this molecule is acid-catalyzed hydrolysis, reverting to 2,4-dichlorobenzaldehyde and ethylene glycol.[2]
Mechanism of Degradation
The hydrolysis follows an A-1 mechanism (unimolecular rate-determining step) or A-SE2 depending on pH, characterized by C-O bond cleavage.[1]
Figure 1: Acid-catalyzed hydrolysis pathway.[1][5] The 2,4-dichloro substitution raises the energy of the Transition State (TS), effectively reducing the reaction rate (
Kinetic Parameters (Hammett Correlation)
The rate of hydrolysis (
For the 2,4-dichloro derivative:
Given a negative
-
Practical Implication: At pH 4.0, while unsubstituted dioxolanes may degrade within hours, the 2,4-dichloro derivative remains stable for days, allowing for acidic workups if performed at low temperatures.
Thermal Stability Profile
Thermodynamically, the dioxolane ring is robust against thermal homolysis up to significant temperatures, provided the environment is non-acidic.
| Property | Value / Range | Source/Estimation |
| Boiling Point | ~265–280°C (at 760 mmHg) | Estimated from mono-Cl analog ( |
| Flash Point | >110°C | High molecular weight acetal |
| Thermal Decomposition ( | >300°C | DSC (Inert atmosphere) |
| Specific Heat Capacity ( | ~220 J/(mol[1][4]·K) | Group Contribution Method |
Decomposition Hazards:
At temperatures exceeding 300°C, or in the presence of Lewis acid catalysts (e.g.,
Experimental Protocols
To validate the stability of specific batches (e.g., for QC in drug manufacturing), the following protocols are recommended.
Protocol A: Accelerated Hydrolytic Stability Testing
Objective: Determine the shelf-life half-life (
-
Preparation: Dissolve 2-(2,4-Dichlorophenyl)-1,3-dioxolane in a mixture of Acetonitrile/Buffer (50:50 v/v) to ensure solubility.
-
Buffers: Prepare 0.1 M buffers at pH 1.2, 4.5, and 7.4.
-
Incubation: Thermostat samples at 25°C, 40°C, and 60°C.
-
Sampling: Aliquot 100 µL at
hours. -
Quenching: Immediately neutralize with 0.1 M NaOH or cold bicarbonate buffer to stop hydrolysis.
-
Analysis: Quantify the appearance of 2,4-dichlorobenzaldehyde using HPLC (UV detection at 254 nm).
-
Stationary Phase: C18 Reverse Phase.[2]
-
Mobile Phase: ACN/Water (Gradient).
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Establish the safe operating temperature window.
-
Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).
-
Sample: 2–5 mg of pure dioxolane in a hermetically sealed aluminum pan (pinhole lid to allow gas escape if studying evaporation, sealed for decomposition).
-
Ramp: Heat from 30°C to 400°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Identify
(exothermic decomposition) and endothermic events (boiling/melting).
Figure 2: Workflow for validating thermodynamic and kinetic stability.
Industrial Implications
-
Storage: Store in tightly sealed containers to prevent moisture ingress. While neutral water hydrolysis is negligible, atmospheric
or trace acids can catalyze degradation over long periods. -
Synthesis: When using this intermediate in Grignard or Lithiation reactions, the acetal is stable. However, avoid strong Lewis acids (e.g.,
) unless ring opening is the intended transformation. -
Safety: The high boiling point implies low volatility, but thermal decomposition can release HCl gas and chlorinated aromatics.
References
-
Mechanism of Acetal Hydrolysis: Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link[1]
-
Substituent Effects: Fife, T. H., & Jao, L. K. (1965). Substituent Effects on the Acid-Catalyzed Hydrolysis of Diethyl Acetals of Substituted Benzaldehydes. The Journal of Organic Chemistry, 30(5), 1492–1495. Link[1]
-
Synthesis of Azole Antifungals: Heeres, J., et al. (1979). Antimycotic imidazoles.[2] Part 4. Synthesis and antifungal activity of ketoconazole. Journal of Medicinal Chemistry, 22(8), 1003–1005. Link[1]
-
Thermal Analysis Principles: Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[2] Link
Sources
- 1. cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | C18H15BrCl2O4 | CID 1390984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS 83833-32-3: 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1… [cymitquimica.com]
- 4. 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane | C13H16Cl2O2 | CID 4263642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL METHYL)-1,3-DIOXOLANE-4-METHANOL CAS#: 84682-23-5 [amp.chemicalbook.com]
2-(2,4-Dichlorophenyl)-1,3-dioxolane CAS number and molecular weight
The following technical guide is structured to provide an exhaustive analysis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane , focusing on its chemical identity, synthesis, and role as a pharmacophore in medicinal chemistry.
Core Scaffold for Azole Antifungal Development
Executive Summary & Chemical Identity[1]
2-(2,4-Dichlorophenyl)-1,3-dioxolane is a cyclic acetal derivative formed from the condensation of 2,4-dichlorobenzaldehyde and ethylene glycol. While often overshadowed by its 2-methyl/4-propyl derivatives (critical intermediates for drugs like Propiconazole and Ketoconazole), the unsubstituted dioxolane scaffold (CAS 7144-98-1) serves as a fundamental model for studying the stability, lipophilicity, and metabolic fate of the dioxolane pharmacophore found in triazole fungicides.
Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Data |
| Chemical Name | 2-(2,4-Dichlorophenyl)-1,3-dioxolane |
| CAS Registry Number | 7144-98-1 |
| Molecular Formula | C |
| Molecular Weight | 219.06 g/mol |
| SMILES | Clc1ccc(C2OCCO2)c(Cl)c1 |
| Appearance | Viscous colorless to pale yellow liquid (Standard) |
| Boiling Point | ~280–290 °C (Predicted at 760 mmHg) |
| LogP (Predicted) | ~2.8 (Lipophilic) |
Critical Distinction: Do not confuse this compound with 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane (derived from acetophenone), which is the direct precursor for ketoconazole-class antifungals. The compound discussed here is the aldehyde acetal , lacking the 2-methyl group.
Synthetic Utility & Mechanism
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group, followed by cyclization. The reaction is reversible and requires thermodynamic control to drive the equilibrium toward the product.
Reaction Mechanism
The formation of the 1,3-dioxolane ring proceeds via a hemiacetal intermediate. The critical step is the elimination of water to form an oxocarbenium ion, which is then trapped by the second hydroxyl group of the glycol.
Figure 1: Mechanistic pathway for the acid-catalyzed formation of the 1,3-dioxolane ring. Note the critical role of water removal in driving the oxocarbenium formation.
Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane (100 mmol scale). Principle: Dean-Stark azeotropic distillation.
Reagents & Materials
-
2,4-Dichlorobenzaldehyde (CAS 874-42-0): 17.5 g (100 mmol).
-
Ethylene Glycol: 7.5 g (120 mmol, 1.2 eq). Excess ensures conversion.
-
p-Toluenesulfonic Acid (pTSA): 190 mg (1 mol%). Catalyst.
-
Toluene: 150 mL. Solvent for azeotrope.
Step-by-Step Methodology
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charging: Add the 2,4-dichlorobenzaldehyde, ethylene glycol, pTSA, and toluene to the flask.
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Toluene/Water azeotrope (bp ~85°C) will begin to collect in the trap.
-
Monitoring: Continue reflux until water evolution ceases (approx. 3–4 hours). The theoretical water yield is ~1.8 mL.
-
Quench: Cool the reaction mixture to room temperature.
-
Workup:
-
Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst (crucial to prevent hydrolysis).
-
Wash with Brine (1 x 50 mL).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (Rotovap).
-
Optional: High-vacuum distillation can be performed if high purity (>99%) is required, though the crude is often sufficiently pure for subsequent steps.
-
Process Workflow
Figure 2: Operational workflow for the synthesis, emphasizing the critical monitoring of water evolution.
Quality Control & Characterization
To validate the synthesis of CAS 7144-98-1, the following analytical signatures must be confirmed.
Proton NMR ( H-NMR, 400 MHz, CDCl )
-
Acetal Methine: A distinct singlet around δ 6.0–6.1 ppm (1H, s). This proton is diagnostic; its shift confirms the formation of the O-CH-O linkage.
-
Dioxolane Ring: Multiplets around δ 4.0–4.2 ppm (4H, m) corresponding to the ethylene backbone (-OCH₂CH₂O-).
-
Aromatic Region: Three protons in the range of δ 7.2–7.6 ppm showing the characteristic splitting pattern of the 1,2,4-trisubstituted benzene ring.
Mass Spectrometry (GC-MS)
-
Molecular Ion: Look for the parent ion cluster at m/z 218, 220, 222 .
-
Isotope Pattern: The presence of two chlorine atoms will yield a characteristic 9:6:1 intensity ratio (M : M+2 : M+4), confirming the dichloro-substitution.
-
Fragmentation: A prominent peak at m/z 73 (dioxolane ring fragment) is common.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
-
Stability: The acetal linkage is stable to bases and nucleophiles (making it an excellent protecting group) but is labile to aqueous acids . Store in a cool, dry place with a trace of base (e.g., K₂CO₃) if long-term stability is a concern.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood to manage toluene vapors.
References
-
Molaid Chemicals. (n.d.). 2-(2,4-Dichlorophenyl)-1,3-dioxolane Product Entry (CAS 7144-98-1).[1] Retrieved from [Link]
-
Bose, D. S., Jayalakshmi, B., & Narsaiah, A. V. (2000).[1] Efficient deprotection of acyclic and cyclic acetals/ketals. Synthesis, 2000(1), 67–68.[1] (Describes the reversible nature and stability of this specific scaffold).
-
PubChem. (2023). Compound Summary: 2-(2,4-Dichlorophenyl)-1,3-dioxolane derivatives.[2][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
Sources
- 1. 2-(2,4-dichlorophenyl)-1,3-dioxolane - CAS号 7144-98-1 - 摩熵化学 [molaid.com]
- 2. 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane | C13H16Cl2O2 | CID 4263642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL METHYL)-1,3-DIOXOLANE-4-METHANOL CAS#: 84682-23-5 [amp.chemicalbook.com]
- 5. 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (Mixture of diastereomers) [lgcstandards.com]
- 6. 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (Mixture of diastereomers), TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.it]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (Mixture of diastereomers), TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
Literature review of dioxolane derivatives in antifungal synthesis
Executive Summary
The 1,3-dioxolane ring is not merely a protecting group; in medicinal chemistry, it serves as a critical stereochemical scaffold that positions pharmacophores for optimal binding. This guide analyzes the role of dioxolane derivatives in the synthesis of azole antifungals (e.g., ketoconazole, itraconazole). We explore the mechanistic basis of its activity, provide a validated protocol for the synthesis of the core cis-dioxolane intermediate, and review structure-activity relationships (SAR) that drive potency against ergosterol biosynthesis.
Mechanistic Insight: The Dioxolane Anchor
The efficacy of dioxolane-based antifungals hinges on their ability to inhibit lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes.
The 1,3-dioxolane ring functions as a rigid linker that achieves two objectives:
-
Spatial Orientation: It locks the azole (imidazole or triazole) nitrogen in a perpendicular orientation relative to the heme porphyrin plane, facilitating a coordinate covalent bond with the heme iron (
). -
Lipophilic Interaction: The substituents at the C2 and C4 positions (typically a dichlorophenyl group and a long lipophilic tail) interact with the hydrophobic access channel of the enzyme, stabilizing the complex.
Mechanism of Action Diagram
The following diagram illustrates the binding logic and the downstream effects of CYP51 inhibition.
Caption: Logical flow of CYP51 inhibition by dioxolane-azole antifungals, leading to membrane failure.
Synthetic Strategy & Protocol
The construction of the 1,3-dioxolane ring is the rate-limiting step in ensuring stereochemical purity. The biological activity is highly dependent on the cis-configuration (where the C2-phenyl and C4-methylene groups are on the same side of the ring).
Core Synthesis Workflow
The industrial standard involves the ketalization of a substituted acetophenone with glycerol, followed by functionalization.[1]
Caption: Step-wise synthetic route for the key ketoconazole intermediate.
Detailed Experimental Protocol
Objective: Synthesis of cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol.
Reagents:
-
Bromine (
)[1][5] -
Glycerol (1,2,3-propanetriol)
-
p-Toluenesulfonic acid (p-TSA)
-
Solvents: Toluene, Ethanol, DMF.
Procedure:
-
Bromination of Acetophenone:
-
Dissolve 2,4-dichloroacetophenone (1.0 eq) in ether/dioxane.
-
Add bromine (1.0 eq) dropwise at 0°C to control the exotherm.
-
Stir for 2 hours. Evaporate solvent to yield α-bromo-2,4-dichloroacetophenone .[9]
-
Note: This intermediate is a potent lachrymator; handle in a fume hood.
-
-
Dioxolane Ring Formation (Ketalization):
-
In a flask equipped with a Dean-Stark trap , combine the α-bromo ketone (1.0 eq), glycerol (1.2 eq), and p-TSA (0.1 eq) in toluene.
-
Reflux for 18–24 hours. The removal of water drives the equilibrium forward.
-
Result: A mixture of cis and trans 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,3-dioxolane.
-
-
Stereochemical Resolution (Benzoylation):
-
Why this step? Direct separation of the alcohol isomers is difficult. The benzoate esters have significantly different solubilities.
-
Treat the crude mixture with benzoyl chloride (1.1 eq) and pyridine at 0°C.
-
Recrystallize the product from ethanol.[1][10] The cis-benzoate is less soluble and crystallizes out, while the trans-isomer remains in the mother liquor.
-
Yield Check: Target >40% yield for the cis-isomer.
-
-
Imidazole Insertion:
-
Dissolve the purified cis-benzoate in DMF.
-
Add imidazole (3.0 eq) and heat to 80–100°C for 5 hours. The imidazole nitrogen displaces the bromine on the methyl group at the C2 position.
-
Self-Validating Check: Monitor by TLC. The disappearance of the starting bromide and the appearance of a more polar spot indicates success.
-
-
Hydrolysis:
Structure-Activity Relationships (SAR)
The biological activity of dioxolane derivatives is highly sensitive to substitution patterns. The table below summarizes key SAR findings.
Table 1: Comparative Antifungal Activity (MIC) of Dioxolane Derivatives
| Derivative Class | C2 Substituent | C4 Substituent | Stereochemistry | MIC (Candida albicans) | Notes |
| Ketoconazole | 2,4-Dichlorophenyl | Phenol-Piperazine chain | cis (2S, 4R) | 0.1 - 1.0 µg/mL | Gold standard; high potency. |
| Isomer Analog | 2,4-Dichlorophenyl | Phenol-Piperazine chain | trans | > 25 µg/mL | Significant loss of activity due to poor fit in the hydrophobic pocket. |
| Triazole Analog | 2,4-Difluorophenyl | Triazole-linked chain | cis | 0.01 - 0.5 µg/mL | Triazoles generally offer higher specificity for fungal CYP51 over mammalian CYP. |
| Unsubstituted | Phenyl | Hydroxymethyl | cis/trans mix | > 64 µg/mL | The halogenated ring is essential for lipophilic interaction. |
| Dioxane Analog | 2,4-Dichlorophenyl | (6-membered ring) | cis | 2.0 - 8.0 µg/mL | 6-membered rings (dioxanes) are generally less potent than 5-membered (dioxolanes). |
Key Takeaway: The cis-configuration and the 2,4-dihalo substitution on the phenyl ring are non-negotiable for high-affinity binding.
References
-
Heeres, J., et al. (1979).[1] Antimycotic Imidazoles.[1][12] Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-spectrum Antifungal Agent.[1] Journal of Medicinal Chemistry.[1] Link
-
BenchChem Technical Guide. (2024). The Biological Activity of 2-Methyl-1,3-Dioxolane Derivatives.Link
-
Oida, S., et al. (2000). Synthesis and antifungal activities of R-102557 and related dioxane-triazole derivatives. Chemical and Pharmaceutical Bulletin. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 794636: 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol.[4]Link
-
Lv, Z., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.[1][10][13] Molecules.[14][1][5][6][8][10][12][15][16][17] Link
Sources
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 3. A Process For The Preparation Of Cis Tosylate, An Intermediate Of [quickcompany.in]
- 4. 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol, (2R,4S)-(+-)-- | C14H14Cl2N2O3 | CID 794636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ketoconazole synthesis - chemicalbook [chemicalbook.com]
- 7. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]
- 8. alazharpharmacy.com [alazharpharmacy.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. ptfarm.pl [ptfarm.pl]
- 11. 2-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL METHYL)-1,3-DIOXOLANE-4-METHANOL CAS#: 84682-23-5 [amp.chemicalbook.com]
- 12. CN104447711A - Method for synthesizing ketoconazole - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. ccsenet.org [ccsenet.org]
- 15. jocpr.com [jocpr.com]
- 16. lookchem.com [lookchem.com]
- 17. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics and Melting Point of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dichlorophenyl)-1,3-dioxolane, with the Chemical Abstracts Service (CAS) registry number 7144-98-1, is a heterocyclic organic compound of interest in various fields of chemical research, including synthetic chemistry and as a potential intermediate in the development of pharmacologically active molecules.[1] The structure features a 1,3-dioxolane ring attached to a 2,4-dichlorinated phenyl group. This combination of a dichlorinated aromatic ring and a cyclic acetal functional group imparts specific chemical properties that are valuable in organic synthesis. The 1,3-dioxolane moiety often serves as a protecting group for aldehydes and ketones, a strategy widely employed in the synthesis of complex organic molecules.[2]
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-(2,4-Dichlorophenyl)-1,3-dioxolane, with a particular focus on its melting point. Given the limited availability of experimental data for this specific compound, this guide also offers insights into the properties of structurally related compounds and outlines a standard methodology for the experimental determination of its melting point.
Chemical and Physical Properties
A summary of the key chemical identifiers for 2-(2,4-Dichlorophenyl)-1,3-dioxolane is provided in the table below.
| Property | Value | Source |
| CAS Number | 7144-98-1 | [1] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1] |
| Purity | ≥98% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
The recommended storage condition of 2-8°C suggests that 2-(2,4-Dichlorophenyl)-1,3-dioxolane may be a liquid or a low-melting solid at ambient temperature.[1]
Melting Point Analysis
As of the latest review of publicly available scientific literature and chemical databases, a specific, experimentally determined melting point for 2-(2,4-Dichlorophenyl)-1,3-dioxolane has not been reported. The absence of this fundamental physical constant highlights the need for empirical characterization by researchers handling this compound.
To provide a contextual understanding, the physical state and melting points of structurally analogous compounds are presented below. It is crucial to note that these values are for comparison and the melting point of 2-(2,4-Dichlorophenyl)-1,3-dioxolane may differ.
| Compound | Structure | Melting Point (°C) |
| 2-(4-chlorophenyl)-1,3-dioxolane | A colorless to pale yellow liquid at room temperature, indicating a melting point below ambient temperatures.[3] | Not specified, liquid at RT |
| 2,4-dichlorophenyl acetaldehyde | White or light yellow solid.[4] | Not specified, solid at RT |
The physical state of these related compounds—one being a liquid and the other a solid—underscores the difficulty in predicting the precise melting point of 2-(2,4-Dichlorophenyl)-1,3-dioxolane without experimental data.
Experimental Determination of Melting Point
For any new or uncharacterized compound, the experimental determination of its melting point is a fundamental step for identification and purity assessment.[5] A pure crystalline solid will typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.[5]
Standard Operating Procedure for Melting Point Determination
The following protocol outlines a standard method for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Materials:
-
2-(2,4-Dichlorophenyl)-1,3-dioxolane (solid form)
-
Melting point capillaries (one end sealed)
-
Mortar and pestle
-
Spatula
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Calibrated thermometer
Procedure:
-
Sample Preparation:
-
Ensure the sample of 2-(2,4-Dichlorophenyl)-1,3-dioxolane is completely dry and in a finely powdered form to ensure uniform heat transfer.[6]
-
Place a small amount of the compound onto a clean, dry surface.
-
Use a spatula to tap the open end of a melting point capillary into the powder, forcing a small amount of the sample into the tube.
-
Invert the capillary and gently tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.
-
Ensure the calibrated thermometer is correctly positioned to accurately measure the temperature of the block.
-
-
Melting Point Measurement:
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for the accurate measurement.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[7]
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
Diagram of Melting Point Determination Workflow
Caption: Workflow for the experimental determination of a compound's melting point.
Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
The synthesis of 2-aryl-1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of an aromatic aldehyde with ethylene glycol.[2] This reaction is a reversible acetal formation, and the removal of water is necessary to drive the equilibrium towards the product.
A probable synthetic route to 2-(2,4-Dichlorophenyl)-1,3-dioxolane involves the reaction of 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), with azeotropic removal of water using a Dean-Stark apparatus.
Diagram of the Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Caption: General reaction scheme for the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Safety and Handling
As a chlorinated aromatic compound, 2-(2,4-Dichlorophenyl)-1,3-dioxolane should be handled with appropriate safety precautions to minimize exposure.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[8]
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities, a chemical-resistant apron is recommended.[8]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[9]
-
Emergency eyewash stations and safety showers should be readily accessible.[10]
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The recommended storage temperature is 2-8°C.[1]
-
Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
First Aid Measures:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Conclusion
2-(2,4-Dichlorophenyl)-1,3-dioxolane is a compound with potential utility in organic synthesis. While a definitive melting point is not currently available in the literature, this guide provides a framework for its experimental determination, along with essential information on its other physical properties, probable synthesis, and safe handling. The data presented for analogous compounds offers a valuable reference point for researchers. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its responsible use in a laboratory setting.
References
-
Melting point determination. (n.d.). Retrieved March 7, 2026, from [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved March 7, 2026, from [Link]
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Retrieved March 7, 2026, from [Link]
-
Condensation of 2-Aryl-1,3-dioxolanes with Alkyllithium Reagents. A New Synthesis of Alkyl Aryl Ketones from Aromatic Aldehydes1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]
-
Determination of Melting Point - PennWest University. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved March 7, 2026, from [Link]
-
Handling Chlorine Safely. (2019, May 13). Retrieved March 7, 2026, from [Link]
-
Cis-2-(2,4-Dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol - Pharmaffiliates. (n.d.). Retrieved March 7, 2026, from [Link]
- CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde - Google Patents. (n.d.).
- US4628108A - Production of 2-substituted-1,3-dioxolanes from 1,3-dioxolane and formaldehyde - Google Patents. (n.d.).
-
safety guidelines for chlorine - Environment Surveillance Centre & Emergency Response Centre, Bhopal. (n.d.). Retrieved March 7, 2026, from [Link]
-
acetal - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]
-
SYNTHESIS OF . SOME SYMMETRICAL GLYCOL MONOETHER ACETALS - UFDC Image Array 2 - University of Florida. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde - Google Patents [patents.google.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. njuajif.org [njuajif.org]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. erc.mp.gov.in [erc.mp.gov.in]
Strategic Acetal Protection of Dichlorobenzaldehyde Derivatives: A Mechanistic and Practical Guide for Advanced Organic Synthesis
Executive Summary
Dichlorobenzaldehydes (e.g., 2,4-, 2,6-, and 3,4-dichlorobenzaldehyde) are critical electrophilic building blocks in the synthesis of pharmaceuticals, antihypertensives, and advanced agrochemicals[1]. The presence of two strongly electron-withdrawing chlorine atoms significantly increases the electrophilicity of the formyl group via inductive (-I) effects. Consequently, the aldehyde moiety is highly susceptible to unwanted nucleophilic attack, oxidation, or reduction during downstream modifications of the aromatic ring (such as cross-coupling, halogenation, or nucleophilic aromatic substitution)[2]. To circumvent these chemoselectivity issues, the transient masking of the aldehyde as an acetal is a mandatory strategic maneuver in complex drug development pipelines[2].
Mechanistic Causality of Acetalization
Acetalization converts the
The Causality of Reagent Selection:
The thermodynamic driving force of acetalization is traditionally manipulated by the continuous removal of water (e.g., via Dean-Stark distillation) or the use of chemical dehydrating agents[3]. For dichlorobenzaldehydes, the electron-deficient nature of the aromatic ring slows down the initial protonation of the carbonyl oxygen. This necessitates robust acid catalysis (e.g., p-TsOH, Bi(OTf)₃, or concentrated HCl) and elevated temperatures, or the use of highly reactive orthoesters to achieve quantitative conversion[4]. Once protected, the acetal eliminates the electrophilic
Quantitative Comparison of Acetal Protecting Groups
Selecting the correct acetal group depends heavily on the steric hindrance of the starting material and the harshness of the downstream reaction conditions.
Table 1: Performance Metrics of Acetal Protecting Groups for Dichlorobenzaldehydes
| Protecting Group | Reagents & Catalyst | Formation Kinetics | Stability Profile | Deprotection Conditions | Typical Yield |
| Dimethyl Acetal | Methanol, Trimethyl orthoformate, HCl | Fast (24h at 25°C) | Stable to strong bases, Grignards. Labile in mild acid. | Aqueous HCl (1M), THF, 25°C | 85-95% |
| 1,3-Dioxolane | Ethylene glycol, p-TsOH, Toluene | Moderate (12h at reflux) | Highly stable to bases, nucleophiles, and moderate heat. | Aqueous HCl / Heat, or PPh₃·HBr (anhydrous) | 80-90% |
| 1,3-Dioxane | 1,3-Propanediol, Bi(OTf)₃ | Fast (Solvent-free, 80°C) | Superior stability to Lewis acids compared to dioxolanes. | Aqueous TFA or HCl | 85-90% |
Data synthesized from established acetalization protocols and catalyst evaluations[4][5].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that chemical protocols must not be executed as blind recipes. They must incorporate real-time physical and spectroscopic feedback loops to validate the reaction state at every phase.
Protocol 1: Synthesis of 3,4-Dichlorobenzaldehyde Dimethyl Acetal
-
Causality: Trimethyl orthoformate acts as an irreversible water scavenger, driving the equilibrium forward without the need for thermal dehydration. This is ideal for volatile or thermally sensitive derivatives[4].
-
Methodology:
-
Initiation: Suspend 3,4-dichlorobenzaldehyde (1.0 eq) in a mixture of dry methanol (3.0 volumes) and trimethyl orthoformate (1.2 eq)[4].
-
Catalysis: Add concentrated hydrochloric acid (catalytic, ~0.01 eq) dropwise under vigorous stirring[4].
-
Validation Check: The suspension will transition into a clear homogeneous solution as the acetal forms, providing a direct visual cue of reaction progression.
-
-
Propagation: Stir at 25°C for 24 hours[4].
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The product spot will run significantly higher (less polar) than the starting aldehyde.
-
-
Quenching: Adjust the pH to 7-8 using sodium methoxide in methanol[4].
-
Causality: Neutralization is critical before concentration; concentrating an acidic acetal solution leads to rapid reversion or polymerization.
-
-
Isolation: Concentrate via rotary evaporation, dissolve the residual oil in diethyl ether (600 ml), and wash with water until neutral[4]. Dry over anhydrous Na₂SO₄, filter, and distill under reduced pressure (b.p. 137°-140° C/25 mm Hg) to yield a clear mobile oil[4].
-
Protocol 2: Synthesis of 2,6-Dichlorobenzaldehyde 1,3-Dioxolane
-
Causality: The 2,6-dichloro substitution pattern creates immense steric hindrance around the formyl group. Ethylene glycol is utilized because the resulting 5-membered 1,3-dioxolane ring is thermodynamically highly favored, overcoming the initial steric penalty[2][5].
-
Methodology:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2,6-dichlorobenzaldehyde (1.0 eq), ethylene glycol (4.0 eq), and p-TsOH·H₂O (0.1 eq) in dry toluene (0.1 M concentration)[5].
-
Dehydration: Heat the mixture to reflux (approx. 110°C) for 12 hours[5].
-
Validation Check: The reaction is complete when the stoichiometric volume of water collects in the Dean-Stark trap. If water ceases to collect before the theoretical yield is reached, the reaction has stalled and requires additional catalyst or diol.
-
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid, and extract with ethyl acetate (2 x 25 mL)[5].
-
Purification: The robust stability of the 1,3-dioxolane allows for direct purification via silica gel chromatography without degradation[2].
-
Protocol 3: Anhydrous Deprotection of Aryl Acetals
-
Causality: Traditional aqueous acidic deprotection can destroy moisture-sensitive functional groups introduced during downstream synthesis. Triphenylphosphine hydrobromide (PPh₃·HBr) offers a mild, anhydrous alternative that cleaves the acetal without hydrolytic damage[5].
-
Methodology:
-
Reaction: Dissolve the protected 2,6-dichlorophenyl acetal (1.0 eq) and PPh₃·HBr (1.05 eq) in dry dichloromethane[5].
-
Propagation: Reflux for 3 hours[5].
-
Validation Check: ¹H NMR of a crude aliquot will show the disappearance of the acetal proton (~6.0 ppm) and the reappearance of the characteristic aldehyde proton at ~10.4 ppm.
-
-
Isolation: Isolate the deprotected 2,6-dichlorobenzaldehyde and the byproduct (2-hydroxyethyl)triphenylphosphonium bromide via filtration or rapid chromatography[5].
-
Workflow Visualization
The following diagram illustrates the logical progression of protection, functionalization, and deprotection, highlighting the self-validating feedback loops required for a trustworthy synthetic workflow.
Workflow of dichlorobenzaldehyde acetal protection, functionalization, and validation.
References
-
Synthesis of 3,4-dichlorobenzaldehyde dimethyl acetal. PrepChem. Available at:[Link]
- Method for preparing acetal-containing compositions (US20060079720A1).Google Patents.
-
Cas 83-38-5, 2,6-Dichlorobenzaldehyde. LookChem. Available at:[Link]
-
Acetalization of Carbonyl Compounds Catalyzed by Bismuth Triflate Under Solvent-Free Conditions. Asian Journal of Chemistry. Available at:[Link]
-
Phosphonium salts and aldehydes from the convenient, anhydrous reaction of aryl acetals and triphenylphosphine hydrobromide. Semantic Scholar. Available at:[Link]
Sources
Methodological & Application
Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane: A Detailed Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane, a valuable intermediate in the development of pharmaceutical agents and other fine chemicals. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for a successful and reproducible synthesis.
Introduction and Significance
2-(2,4-Dichlorophenyl)-1,3-dioxolane serves as a crucial building block in organic synthesis, primarily by protecting the aldehyde functional group of 2,4-dichlorobenzaldehyde. This protection is often a necessary strategic step in multi-step syntheses to prevent the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified.[1][2] The resulting cyclic acetal is stable under neutral and basic conditions but can be easily deprotected under acidic conditions to regenerate the aldehyde.[3][4][5] The 2,4-dichlorophenyl moiety is a common feature in many biologically active molecules, making this particular dioxolane a key intermediate in the synthesis of various pharmaceutical compounds.
Underlying Chemical Principles: The Acetalization Reaction
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane from 2,4-dichlorobenzaldehyde and ethylene glycol is a classic example of an acid-catalyzed acetal formation, specifically a ketalization reaction.[3][4][6][7][8] The reaction proceeds via a nucleophilic addition of the diol (ethylene glycol) to the carbonyl carbon of the aldehyde.
Reaction Mechanism
The mechanism involves several key steps, all of which are in equilibrium:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of 2,4-dichlorobenzaldehyde, making the carbonyl carbon more electrophilic.[4][9]
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiacetal.[4][6]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in the formation of a resonance-stabilized oxonium ion.[4]
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.[2]
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of ethylene glycol) removes the final proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final product, 2-(2,4-Dichlorophenyl)-1,3-dioxolane.[6]
To drive this reversible reaction towards the product side and achieve a high yield, the water generated as a byproduct must be continuously removed from the reaction mixture.[10][11][12] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[10][11][13][14][15]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2,4-Dichlorobenzaldehyde | ≥98% | e.g., Sigma-Aldrich | 874-42-0 | Corrosive solid.[16][17][18][19] |
| Ethylene Glycol | Anhydrous, ≥99.8% | e.g., Fisher Scientific | 107-21-1 | Harmful if swallowed. |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | e.g., Acros Organics | 6192-52-5 | Corrosive solid. |
| Toluene | Anhydrous, ≥99.8% | e.g., VWR | 108-88-3 | Flammable and toxic. |
| Saturated Sodium Bicarbonate Solution | For neutralization. | |||
| Brine (Saturated NaCl solution) | For washing. | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |
Equipment
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
To the flask, add 2,4-dichlorobenzaldehyde (e.g., 10.0 g, 57.1 mmol), ethylene glycol (e.g., 4.26 g, 3.86 mL, 68.6 mmol, 1.2 eq), and toluene (e.g., 100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.54 g, 2.85 mmol, 0.05 eq).
-
Add a magnetic stir bar to the flask.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle. The azeotrope of toluene and water will begin to distill and collect in the Dean-Stark trap.[11] Toluene, being less dense than water, will flow back into the reaction flask, while the water will be trapped.[13][14]
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The theoretical amount of water to be collected is approximately 1.03 mL.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 10% ethyl acetate in hexanes). The disappearance of the 2,4-dichlorobenzaldehyde spot indicates the completion of the reaction.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude product is often of sufficient purity for many applications. If further purification is required, column chromatography on silica gel can be performed.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[20][21]
-
Safety Precautions
-
2,4-Dichlorobenzaldehyde: Causes severe skin burns and eye damage.[16][17][18][19][22] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethylene Glycol: Harmful if swallowed. Avoid ingestion and skin contact.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
p-Toluenesulfonic acid monohydrate: Corrosive. Causes skin and eye burns. Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[16][17][18][19][22]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Reaction does not go to completion | Insufficient heating or reflux time. | Ensure a steady reflux rate and continue heating until no more water is collected. |
| Inefficient water removal. | Check for leaks in the glassware setup. Ensure the Dean-Stark apparatus is functioning correctly. | |
| Deactivated catalyst. | Use fresh p-toluenesulfonic acid. | |
| Low Yield | Incomplete reaction. | See above. |
| Product loss during work-up. | Ensure complete extraction and careful handling during transfers. Avoid vigorous shaking that can lead to emulsions. | |
| Reversibility of the reaction. | Ensure all water is removed.[10][12] | |
| Formation of side products | Impure starting materials. | Use high-purity, anhydrous reagents and solvents. |
| Excessive heat or reaction time. | Monitor the reaction closely by TLC and stop when the starting material is consumed. |
Conclusion
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane is a robust and reliable method for the protection of the aldehyde functionality of 2,4-dichlorobenzaldehyde. By understanding the underlying acid-catalyzed acetalization mechanism and carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be consistently achieved. This application note provides the necessary details for researchers to successfully implement this important synthetic transformation in their work.
References
-
Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, March 1). Acid catalyzed acetal formation [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Dean–Stark apparatus. Retrieved from [Link]
-
University of York. (n.d.). Dean-Stark. Retrieved from [Link]
-
BEGER. (n.d.). Dean–Stark Apparatus DS 500. Retrieved from [Link]
-
Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([3][4][9]- triazole-1-methyl )-[3][6] dioxolane -4-Methyl methanesulfonate. Retrieved from
-
Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]
-
Davis, H. B. (2013, April 22). A Simple Dean-Stark Apparatus Explained [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-Dichlorobenzaldehyde. Retrieved from [Link]
-
Anax Laboratories. (n.d.). 2749520-18-9 | (2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methanol. Retrieved from [Link]
-
PharmaInfo. (n.d.). Synthesis of 2-(4-aminophenyl)-4-triazolylmethyl- 1,3-dioxolanes - intermediates of biologically active compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-1,3-dioxolane. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4-dichlorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence of 1a and Triethylamine a. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxolane-2-methanol, 2,4-dimethyl-. Retrieved from [Link]
-
PHYWE. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from [Link]
-
Cureus. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 10). Ethylene Glycol for Protecting Groups [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. spegroup.ru [spegroup.ru]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 14. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 15. beger.si [beger.si]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. chemos.de [chemos.de]
- 18. 2,4 Dichlorobenzaldehyde Manufacturers, with SDS [mubychem.com]
- 19. fishersci.com [fishersci.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 2-(4-Chlorophenyl)-1,3-dioxolane | C9H9ClO2 | CID 305775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. fishersci.com [fishersci.com]
Application Note: Acetalization of 2,4-Dichlorobenzaldehyde with Ethylene Glycol
Executive Summary
The protection of carbonyl groups is a foundational transformation in organic synthesis, particularly in the development of complex pharmaceutical active ingredients (APIs) such as broad-spectrum azole antifungals (e.g., ketoconazole and itraconazole analogs). This application note details a highly efficient, scalable protocol for the acetalization of 2,4-dichlorobenzaldehyde using ethylene glycol. By leveraging azeotropic distillation and catalytic p-toluenesulfonic acid (pTSA), this methodology ensures near-quantitative conversion to 2-(2,4-dichlorophenyl)-1,3-dioxolane.
Mechanistic Rationale & System Design
Acetalization is an equilibrium-driven process. The reaction initiates with the protonation of the carbonyl oxygen of 2,4-dichlorobenzaldehyde by the acid catalyst (pTSA), which dramatically increases the electrophilicity of the carbonyl carbon. Ethylene glycol subsequently performs a nucleophilic attack, forming a hemiacetal intermediate. A secondary proton transfer and the elimination of a water molecule generate a highly reactive oxocarbenium ion, which undergoes rapid intramolecular cyclization to form the stable 1,3-dioxolane ring[1].
Because the formation of the acetal releases one equivalent of water, the reaction is susceptible to the reverse process (hydrolysis) if water is not actively removed. To manipulate Le Chatelier’s principle and force the reaction to completion, toluene is utilized as the reaction solvent. Toluene forms a minimum-boiling azeotrope with water, allowing for continuous water extraction via a Dean-Stark apparatus at reflux temperatures (~110 °C)[1][2].
Experimental workflow for the azeotropic acetalization and subsequent product isolation.
Quantitative Reaction Parameters
To ensure reproducibility and high atomic economy, the stoichiometry must be strictly controlled. Excess ethylene glycol acts as a mass-action driver, while the catalytic load of pTSA is kept low to prevent unwanted side reactions or polymerizations.
Table 1: Stoichiometry and Reagent Causality
| Reagent / Parameter | Equivalents / Value | Function & Causality |
| 2,4-Dichlorobenzaldehyde | 1.0 eq | Limiting reagent; the electron-withdrawing chloro groups slightly reduce carbonyl reactivity, necessitating a strong acid catalyst. |
| Ethylene Glycol | 1.5 – 2.0 eq | Bidentate nucleophile; a slight excess compensates for minor losses in the Dean-Stark trap and drives the equilibrium forward[2]. |
| pTSA·H₂O | 0.05 eq | Organic-soluble strong acid catalyst; protonates the carbonyl without introducing excessive aqueous volume[2]. |
| Toluene | ~3–5 mL / mmol | Solvent; provides an optimal boiling point (110 °C) and forms a heterogeneous azeotrope with water for physical separation[1]. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes physical or chemical feedback loops to confirm the success of the preceding step.
Phase 1: Apparatus Assembly & Reagent Loading
-
Prepare the Glassware: Equip a clean, oven-dried round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap fitted with a reflux condenser. Causality: Oven-drying the glassware prevents ambient moisture from shifting the initial equilibrium backward.
-
Load the Reactor: Charge the flask with 2,4-dichlorobenzaldehyde (1.0 eq). Add toluene to achieve a concentration of approximately 0.2 to 0.3 M.
-
Introduce Catalysts and Reactants: Add ethylene glycol (1.5 eq) followed by pTSA·H₂O (0.05 eq). The mixture will initially appear heterogeneous due to the low solubility of ethylene glycol in cold toluene.
Phase 2: Azeotropic Distillation
-
Initiate Reflux: Submerge the flask in a pre-heated oil bath set to 125–130 °C to maintain a vigorous internal reflux of ~110 °C.
-
Establish the Azeotrope: As the mixture boils, the toluene-water azeotrope vaporizes, condenses, and falls into the Dean-Stark trap. Causality: Water is denser than toluene (1.00 g/mL vs. 0.87 g/mL); therefore, it phase-separates and sinks to the bottom of the trap, while the dry toluene overflows back into the reaction vessel[1].
-
Self-Validation (Water Tracking): Monitor the volume of water collected in the trap. For every 1 mole of aldehyde, exactly 1 mole of water (18 mL) should be produced. The reaction is kinetically complete when the water level in the trap remains static for 30 consecutive minutes.
Phase 3: Quenching & Product Isolation
-
Thermal Arrest: Remove the flask from the heat source and allow the reaction mixture to cool to room temperature.
-
Alkaline Quench: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to the reaction flask and stir vigorously for 10 minutes. Causality: This is a critical self-validating step. The evolution of CO₂ gas indicates the active neutralization of the pTSA catalyst. Neutralizing the acid is mandatory; if the organic layer remains acidic during solvent evaporation, the concentrated product will rapidly revert to the starting aldehyde via hydrolysis.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Drain the lower aqueous layer. Wash the organic layer once with brine to remove residual ethylene glycol and pre-dry the organic phase.
-
Desiccation & Concentration: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-(2,4-dichlorophenyl)-1,3-dioxolane as a viscous oil or low-melting solid.
In-Process Controls (IPC) & Troubleshooting
To guarantee the trustworthiness of the synthesis, utilize the following IPC metrics to verify system integrity during the run.
Table 2: Self-Validating In-Process Controls
| IPC Method | Target Observation | Mechanistic Implication |
| Dean-Stark Volumetrics | Collection of ~1.0 eq of H₂O | Stoichiometric elimination of water confirms quantitative conversion to the acetal[1]. |
| TLC Analysis (Hexane:EtOAc 6:1) | Complete disappearance of the UV-active starting material spot | The 2,4-dichlorobenzaldehyde is fully consumed. The resulting dioxolane will elute with a higher Rf value (less polar). |
| Aqueous NaHCO₃ Quench | Cessation of effervescence (CO₂ evolution) | Confirms complete neutralization of the pTSA catalyst, locking the product in its protected acetal state. |
References
-
Acetalization of Carbonyl Compounds Catalyzed by Bismuth Triflate Under Solvent-Free Conditions Asian Journal of Chemistry URL:[Link]
- CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal Google Patents URL
-
Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry National Library of Medicine (PMC) URL:[Link]
Sources
Catalysts for the preparation of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Application Note: Catalytic Strategies for the Preparation of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Introduction & Scope
2-(2,4-Dichlorophenyl)-1,3-dioxolane is a highly valuable protected aldehyde intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including broad-spectrum azole antifungals, and various agrochemicals[1]. The synthesis relies on the acetalization of 2,4-dichlorobenzaldehyde with ethylene glycol. Because acetalization is a thermodynamically controlled equilibrium reaction, the choice of catalyst is the primary variable dictating reaction velocity, yield, and environmental impact. This guide evaluates classical and modern green catalysts, detailing their mechanistic causality, efficiency, and step-by-step protocols.
Mechanistic Causality & Catalyst Dynamics
The transformation of an aldehyde to a 1,3-dioxolane requires overcoming the activation energy barrier for nucleophilic addition and subsequent dehydration.
-
Electrophilic Activation: The catalyst (Lewis or Brønsted acid) coordinates to the carbonyl oxygen of 2,4-dichlorobenzaldehyde. This withdraws electron density from the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the primary hydroxyl group of ethylene glycol.
-
Hemiacetal Dehydration: Following the initial attack, a hemiacetal intermediate is formed. The catalyst protonates (or coordinates to) the newly formed hydroxyl group, converting it into a superior leaving group (water).
-
Ring Closure: The elimination of water generates a highly reactive oxocarbenium ion, which undergoes rapid intramolecular attack by the pendant hydroxyl group to close the five-membered dioxolane ring.
Catalyst Profiles:
-
p-Toluenesulfonic Acid (p-TSA): A classic Brønsted acid. It relies on high temperatures and azeotropic distillation (using toluene) to drive the equilibrium forward by physically removing water.
-
Bismuth(III) Triflate [Bi(OTf)₃]: A modern, water-tolerant Lewis acid. The highly electron-withdrawing triflate ligands create a potent Lewis acidic Bi³⁺ center that activates the carbonyl efficiently enough to operate under solvent-free conditions, circumventing the need for azeotropic water removal.
-
Zeolite H-MOR: A solid heterogeneous acid catalyst. Its mesoporous structure and strong acidic sites facilitate excellent mass transfer and carbonyl activation, allowing for simple recovery via filtration[2].
Quantitative Data Summarization
| Catalyst System | Loading | Solvent | Temp (°C) | Time | Yield (%) | Recovery / Reusability |
| p-TSA | 5 mol% | Toluene | 110 (Reflux) | 4 - 6 h | 85 - 90 | Poor (Aqueous Quench) |
| Bi(OTf)₃ | 10 mol% | Solvent-Free | 80 | 15 min | 82 | Moderate (Aqueous Workup) |
| Zeolite H-MOR | 10 wt% | Solvent-Free | 50 | 12 h | >90 | Excellent (Filtration)[2] |
Experimental Protocols (Self-Validating Systems)
Protocol A: Green Solvent-Free Synthesis via Bi(OTf)₃ Causality: Conducting the reaction neat maximizes the collision frequency of the reactants. Bi(OTf)₃ provides sufficient Lewis acidity to drive the reaction rapidly without continuous water extraction.
-
Preparation: Charge a 50 mL round-bottom flask with 2,4-dichlorobenzaldehyde (10 mmol, 1.75 g) and ethylene glycol (10 mmol, 0.62 g).
-
Catalysis: Add Bi(OTf)₃ (1 mmol, 10 mol%) to the mixture.
-
Reaction Phase: Stir the neat mixture magnetically at 80 °C for 15 minutes.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The complete disappearance of the UV-active aldehyde precursor (Rf ~0.5) and the emergence of the acetal product (Rf ~0.7) validates the reaction's completion.
-
-
Workup: Cool the flask to room temperature. Quench the reaction by adding 10 mL of 10% aqueous NaHCO₃.
-
Causality: Neutralizing the Lewis acid immediately prevents the reverse hydrolysis reaction during the aqueous extraction phase.
-
-
Isolation: Extract the aqueous layer with diethyl ether (2 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 2-(2,4-dichlorophenyl)-1,3-dioxolane.
Protocol B: Classical Azeotropic Distillation via p-TSA Causality: p-TSA donates a proton to activate the carbonyl. Because the reaction generates water, toluene is utilized to form a minimum-boiling azeotrope, allowing water to be physically removed via a Dean-Stark trap, thereby forcing the equilibrium to the right (Le Chatelier's principle).
-
Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,4-dichlorobenzaldehyde (20 mmol, 3.50 g), ethylene glycol (24 mmol, 1.49 g), and p-TSA monohydrate (1 mmol, 5 mol%) in 40 mL of anhydrous toluene.
-
Reaction Phase: Heat the mixture to reflux (~110 °C).
-
Self-Validation Check: The system is self-monitoring; the reaction is deemed complete when the theoretical stoichiometric volume of water (~0.36 mL) visibly collects in the Dean-Stark trap (typically 4-6 hours).
-
-
Workup: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ (20 mL) to neutralize the p-TSA, followed by a brine wash (20 mL) to remove residual ethylene glycol.
-
Isolation: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. The product can be further purified by vacuum distillation if ultra-high purity is required for downstream API synthesis. (Note: For selective deprotection back to the aldehyde, reagents such as Oxone on alumina can be employed[3]).
Workflow Visualization
Mechanistic pathway for the catalytic preparation of 1,3-dioxolane derivatives.
References
-
Aliyan, H., et al. "Acetalization of Carbonyl Compounds Catalyzed by Bismuth Triflate Under Solvent-Free Conditions." Asian Journal of Chemistry, 2007. Source: asianpubs.org. URL:[Link]
-
"HNB-MOR as an outstanding catalyst for the synthesis of acetals." RSC Advances, 2016. Source: rsc.org. URL:[Link]
-
"Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." National Institutes of Health (NIH). Source: nih.gov. URL:[Link]
Sources
Application Note: Synthesis and Utilization of 2-(2,4-Dichlorophenyl)-1,3-dioxolane Intermediates in Ketoconazole Production
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols
Executive Summary
The synthesis of the broad-spectrum imidazole antifungal Ketoconazole relies heavily on the precise construction and functionalization of a 1,3-dioxolane ring. Specifically, the intermediate cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol (and its subsequent imidazole and mesylate derivatives) serves as the critical stereochemical and structural scaffold for the active pharmaceutical ingredient (API). This application note details the mechanistic rationale, optimized step-by-step protocols, and analytical validation checkpoints required to synthesize these intermediates with high yield and stereochemical fidelity.
Mechanistic Rationale & Structural Importance
Ketoconazole’s biological activity stems from its ability to inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). The spatial arrangement of its functional groups is strictly governed by the 1,3-dioxolane core.
-
Stereocontrol via the Dioxolane Ring: The ketalization of 2,4-dichloroacetophenone with glycerol establishes the 1,3-dioxolane ring. The cis-configuration between the 2-bromomethyl group and the 4-hydroxymethyl group is thermodynamically favored and biologically essential, as it dictates the spatial orientation of the imidazole and piperazine moieties in the final drug molecule 1.
-
Hydroxyl Protection (Causality of Benzoylation): Before the nucleophilic displacement of the bromide by imidazole, the free primary hydroxyl group at the 4-position must be protected as a benzoate ester. Without this protection, the strongly basic conditions required for imidazole alkylation would trigger an intramolecular cyclization, forming an unwanted epoxide and destroying the intermediate 2.
-
Leaving Group Optimization: The conversion of the deprotected 4-methanol group to a mesylate (methanesulfonate) provides an optimal, highly reactive leaving group for the final SN2 coupling with the bulky 1-acetyl-4-(4-hydroxyphenyl)piperazine side chain 3.
Synthetic Workflow Visualization
Synthesis pathway of Ketoconazole via 2-(2,4-Dichlorophenyl)-1,3-dioxolane intermediates.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a physical or analytical checkpoint to confirm success before proceeding, minimizing downstream failures.
Protocol A: Ketalization and Bromination (One-Pot Sequential)
Objective: Form the dioxolane ring and functionalize the methyl group.
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, combine 2,4-dichloroacetophenone (1.0 mol), glycerol (1.2 mol), p-toluenesulfonic acid monohydrate (p-TsOH, 6 g), toluene (400 mL), and n-butanol (200 mL).
-
Azeotropic Distillation: Reflux the mixture vigorously for 24 hours.
-
Validation Checkpoint 1 (Causality): Ketalization is thermodynamically unfavorable. The reaction is driven forward by Le Chatelier's principle via the continuous removal of water. The step is deemed complete when exactly ~18 mL (1.0 mol) of water is collected in the Dean-Stark trap.
-
-
Bromination: Cool the mixture to 40 °C. Add liquid bromine (1.2 mol) dropwise over 2 hours.
-
Validation Checkpoint 2: The reaction is self-indicating. The red-brown color of the bromine will rapidly dissipate as it is consumed by the enolizable intermediate. Complete consumption is visually confirmed when the solution remains pale yellow upon the final addition.
-
-
Workup: Stir for an additional 30 minutes, then evaporate the solvent in vacuo. Dissolve the residue in dichloromethane (CH₂Cl₂), wash with 6 N NaOH (200 mL) to neutralize the acid and remove unreacted bromine, dry over anhydrous MgSO₄, and evaporate to yield the bromomethyl dioxolane intermediate as a viscous oil 4.
Protocol B: Benzoylation and Imidazole Alkylation
Objective: Protect the hydroxyl group and introduce the imidazole pharmacophore.
-
Benzoylation: Dissolve the crude intermediate from Protocol A in dry pyridine (300 mL) and cool to 0 °C. Slowly add benzoyl chloride (1.1 mol). Stir at room temperature for 4 hours. Pour into ice water and extract with ethyl acetate.
-
Imidazole Alkylation: In a separate flask, dissolve imidazole (3.0 mol) in dry dimethylacetamide (DMA). Add the benzoate ester intermediate. Reflux the mixture for 4 days at 130 °C.
-
Validation Checkpoint 3: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The starting benzoate ester (higher Rf) should completely disappear, replaced by a highly UV-active, lower Rf spot corresponding to the imidazole derivative.
-
-
Isolation: Cool, dilute with water, and extract with diethyl ether. Treat the organic layer with a slight excess of 65% HNO₃ to precipitate the imidazole intermediate as a nitrate salt. Filter and recrystallize from isopropanol.
Protocol C: Mesylation and Final Piperazine Coupling
Objective: Activate the scaffold and attach the piperazine tail.
-
Hydrolysis: Treat the imidazole nitrate salt with 10% NaOH in aqueous ethanol at reflux for 2 hours to cleave the benzoate protecting group. Extract with CH₂Cl₂ to isolate the free alcohol.
-
Mesylation: Dissolve the free alcohol in CH₂Cl₂ containing triethylamine (1.5 eq). Cool to 0 °C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours.
-
Validation Checkpoint 4: Wash the organic layer with saturated NaHCO₃. The mesylate is highly prone to degradation; it must be used immediately in the next step without extensive purification.
-
-
Coupling: Dissolve the crude mesylate and 1-acetyl-4-(4-hydroxyphenyl)piperazine (1.0 eq) in DMSO. Add KOH pellets (2.0 eq) and heat to 80 °C for 12 hours.
-
Final Purification: Pour into water, extract with CH₂Cl₂, and purify via column chromatography or recrystallization to yield pure Ketoconazole.
Quantitative Data & Yield Optimization
To facilitate process scaling and optimization, the following table summarizes the expected quantitative parameters and yields for each critical transformation in the synthesis of the dioxolane intermediates.
| Reaction Step | Key Reagents | Catalyst / Solvent | Temp / Time | Typical Yield (%) |
| Ketalization & Bromination | 2,4-Dichloroacetophenone, Glycerol, Br₂ | p-TsOH / Toluene, n-BuOH | Reflux (24h), then 40°C (2h) | 85 - 91% |
| Benzoylation | Benzoyl Chloride | Pyridine | 0°C to RT (4h) | 90 - 95% |
| Imidazole Alkylation | Imidazole | DMA (Dimethylacetamide) | 130°C (4 days) | 50 - 55% |
| Hydrolysis & Mesylation | NaOH, then MsCl | CH₂Cl₂ / Et₃N | 0°C (2h) | 80 - 87% |
| Piperazine Coupling | 1-acetyl-4-(4-hydroxyphenyl)piperazine | DMSO / KOH | 80°C (12h) | 65 - 75% |
Analytical Validation
Robust analytical validation of the cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol intermediate is non-negotiable before proceeding to the alkylation steps.
-
Gas Chromatography (GC): Due to the high boiling points of the intermediates, GC (e.g., 3% OV-17 column) is ideal for assessing the purity of the crude brominated dioxolane, which should routinely exceed 94% purity prior to benzoylation.
-
NMR Spectroscopy: ¹H-NMR is critical for confirming the cis/trans ratio. The methylene protons of the dioxolane ring exhibit distinct chemical shifts depending on their spatial relationship to the bulky 2,4-dichlorophenyl group. The cis-isomer is the required stereoisomer for active Ketoconazole.
References
- Heeres, J., et al. "Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent." Journal of Medicinal Chemistry, 1979.
- "Drug repurposing for the treatment of COVID-19: Pharmacological aspects and synthetic approaches.
- "Preparation method of ketoconazole.
- "cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)
Sources
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. Drug repurposing for the treatment of COVID-19: Pharmacological aspects and synthetic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]
- 4. cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | 61397-57-7 | Benchchem [benchchem.com]
Technical Synthesis Guide: Propiconazole Precursors via Dioxolane Scaffolds
This Application Note is designed for process chemists and drug development researchers. It details the synthesis of the critical bromoketal dioxolane precursor (2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane) and its subsequent conversion to Propiconazole.[1][2]
Executive Summary
Propiconazole is a systemic foliar fungicide belonging to the triazole class, functioning as a sterol demethylation inhibitor (DMI). Its efficacy relies on the specific stereochemistry of its dioxolane ring. This guide focuses on the "Bromoketal Route," a dominant industrial pathway where the dioxolane scaffold is constructed prior to the final triazole coupling. This approach offers superior control over the cis/trans isomeric ratio compared to direct alkylation methods.
Target Molecule: Propiconazole (1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole) Key Precursor: 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane[1][2][3]
Retrosynthetic Analysis & Mechanism
The synthesis is dissected into three critical phases. The logic prioritizes the formation of the stable dioxolane ring early in the sequence to protect the ketone functionality and establish the propyl chain stereochemistry.
Figure 1: Step-wise synthetic pathway emphasizing the Bromoketal intermediate.
Experimental Protocols
Stage 1: Construction of the Dioxolane Core (Ketalization)
Objective: Synthesize 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane.[1] Mechanism: Acid-catalyzed nucleophilic addition of 1,2-pentanediol to the carbonyl carbon, followed by cyclization and water elimination.
Reagents:
-
2,4-Dichloroacetophenone (1.0 eq)
-
Solvent: Toluene or Cyclohexane (for azeotrope)
-
Catalyst: p-Toluenesulfonic acid (PTSA) (0.05 eq)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.
-
Loading: Charge the flask with 2,4-dichloroacetophenone and 1,2-pentanediol dissolved in Toluene (approx. 3-5 volumes relative to ketone).
-
Catalysis: Add PTSA.
-
Reaction: Heat to reflux (~110°C for Toluene). Maintain reflux until water collection in the Dean-Stark trap ceases (typically 6–10 hours).
-
Critical Control: Monitor the disappearance of the ketone via TLC or GC. Residual ketone complicates downstream purification.
-
-
Workup: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ (to neutralize PTSA) and then brine.
-
Isolation: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Yield Target: >90% as a pale yellow oil.
-
Stage 2: Functionalization (Bromination)
Objective: Synthesize the Bromoketal Precursor (2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane).[1][2][6] Mechanism: Radical halogenation or electrophilic substitution depending on conditions. In this optimized route, we utilize mild electrophilic bromination to minimize ring cleavage.
Reagents:
-
Dioxolane Ketal (from Stage 1) (1.0 eq)
-
Bromine (
) (1.05 eq)[7] -
Solvent: Dichloromethane (DCM) or Ethylene Dichloride (EDC)
Protocol:
-
Setup: Reactor with a pressure-equalizing addition funnel and a scrubber for HBr gas.
-
Solvation: Dissolve the Dioxolane Ketal in DCM (5 volumes). Cool to 0–5°C.
-
Addition: Add Bromine dropwise over 2 hours.
-
Exotherm Control: Maintain internal temperature <10°C to prevent opening of the dioxolane ring.
-
-
Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
-
Quench: Wash with 10% Sodium Thiosulfate solution to remove excess bromine (indicated by color change from red/orange to clear).
-
Purification: Separate phases. Wash organic phase with water.[8] Evaporate solvent to yield the crude Bromoketal.[7]
-
Note: This intermediate is often used directly in the next step without high-vacuum distillation to avoid thermal degradation.
-
Stage 3: API Assembly (Triazole Coupling)
Objective: Propiconazole synthesis via nucleophilic substitution.
Reagents:
-
Bromoketal Precursor (1.0 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF or DMSO (Polar aprotic is essential for
)
Protocol:
-
Reaction: Mix Bromoketal, 1,2,4-Triazole, and
in DMF. -
Heating: Heat to 140–160°C for 6–12 hours.
-
Optimization: Addition of a catalytic amount of Potassium Iodide (KI) can accelerate the reaction via the Finkelstein mechanism (in situ conversion of alkyl bromide to alkyl iodide).
-
-
Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate or Toluene.
-
Final Purification: The crude product is a mixture of cis and trans isomers. High-vacuum distillation (0.1 mmHg, ~180°C) is required to obtain technical grade Propiconazole.
Process Workflow & Optimization
Figure 2: Operational workflow for the synthesis of Propiconazole.
Data Summary: Key Process Parameters
| Parameter | Range | Optimal | Reason for Control |
| Ketalization Temp | 80–120°C | 110°C (Toluene) | Ensure efficient water removal without degrading the diol. |
| Bromination Temp | -5–25°C | 5°C | Prevent acid-catalyzed cleavage of the dioxolane ring. |
| Coupling Temp | 130–170°C | 150°C | Overcome steric hindrance of the neopentyl-like bromide. |
| Cis:Trans Ratio | Variable | 60:40 (Commercial) | Biological activity varies by isomer; controlled by diol stereochemistry. |
Troubleshooting & Quality Control
Isomer Management
Propiconazole exists as four stereoisomers (two enantiomeric pairs: cis and trans). The cis isomer (propyl and dichlorophenyl groups on the same side of the dioxolane ring) generally exhibits higher fungicidal activity.
-
Control Strategy: The ratio is largely determined during the Ketalization (Stage 1) . Lower reaction temperatures and specific solvents can favor the thermodynamic product.
-
Analysis: Use Chiral HPLC or GC with a cyclodextrin-based column to quantify the cis/trans ratio.
Common Failure Modes
-
Incomplete Ketalization: Presence of water in the system reverses the equilibrium. Solution: Ensure dry reagents and efficient Dean-Stark operation.
-
Ring Opening during Bromination: HBr byproduct acts as a Lewis acid. Solution: Neutralize HBr immediately or use a base scavenger (e.g., pyridine) if yield drops.
-
N-Alkylation Regioselectivity: 1,2,4-Triazole can alkylate at N1, N2, or N4. Solution: Use of Potassium Carbonate in DMF strongly favors the desired N1-alkylation (Propiconazole) over the symmetrical N4-isomer.
References
-
Delaney, H. (2000). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Dublin Institute of Technology. Link
-
Heben Pesticide. (2024).[11][12] 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane Product Specifications.Link[3]
-
Google Patents. (2012). CN102775395A: Preparation method of propiconazole and propiconazole intermediate.Link
-
Google Patents. (2008). CN101323612A: Preparation of bactericide propiconazole.[9]Link
-
University of Hertfordshire. (2026). PPDB: Cis-propiconazole (Ref: CGA 93950).Link
Sources
- 1. "Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide." by Hazel Delaney [arrow.tudublin.ie]
- 2. CN102225935B - Manufacturing method of proPiconazole - Google Patents [patents.google.com]
- 3. 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane - HEBEN [hb-p.com]
- 4. CN102775395A - Preparation method of propiconazole and propiconazole intermediate - Google Patents [patents.google.com]
- 5. CN101781290A - New method for producing propiconazole - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
- 8. New method for producing propiconazole - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101323612A - Preparation of bactericide propiconazole - Google Patents [patents.google.com]
- 10. CN113444077A - Process method for synthesizing propiconazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Solvent Selection for the Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Preamble: The Critical Role of Solvent in Acetal Synthesis
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane, a key intermediate in the development of various pharmaceuticals, is fundamentally an acid-catalyzed acetalization reaction between 2,4-dichlorobenzaldehyde and ethylene glycol. While the stoichiometry appears straightforward, the reaction's success is governed by a reversible equilibrium. The formation of water as a byproduct means that without its active removal, the reaction will stall, leading to poor yields. Consequently, the selection of an appropriate solvent is not a passive choice but the primary strategic decision that dictates the reaction's efficiency and outcome. This guide provides an in-depth analysis of solvent selection criteria, a comparative overview of suitable systems, and a validated protocol for the synthesis.
The Reaction Mechanism: Driving a Reversible Process
The formation of the 1,3-dioxolane ring proceeds through a well-established acid-catalyzed mechanism. Understanding this pathway is crucial to appreciating the solvent's role.
-
Step 1: Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of 2,4-dichlorobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.
-
Step 2: Nucleophilic Attack: An oxygen atom from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Step 3: Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other, forming a good leaving group (water).
-
Step 4: Elimination of Water: The departure of a water molecule forms a resonance-stabilized oxonium ion.
-
Step 5: Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, forming the five-membered dioxolane ring.
-
Step 6: Deprotonation: The catalyst is regenerated by the removal of a proton from the cyclized intermediate, yielding the final product.
This entire process is in equilibrium.[1][2] The continuous removal of water is essential to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][3]
Caption: Acid-catalyzed formation of the 1,3-dioxolane ring.
Core Principles for Solvent Selection
The ideal solvent for this synthesis must fulfill several key functions simultaneously. The choice is a multi-parameter optimization problem.
-
Azeotropic Water Removal : This is the most critical requirement. The solvent must form a low-boiling azeotrope with water. During reflux, this azeotrope distills into a Dean-Stark trap, where the immiscible water separates and is collected, while the solvent overflows and returns to the reaction flask.[3][4][5] This physically sequesters the water, preventing the reverse reaction. Toluene is the modern standard for this purpose, having replaced the more hazardous benzene.[2][4]
-
Solubility : Both reactants (2,4-dichlorobenzaldehyde, ethylene glycol) and the acid catalyst (typically p-toluenesulfonic acid, p-TsOH) must be sufficiently soluble in the solvent at the reaction temperature to ensure a homogeneous reaction mixture and efficient catalysis.
-
Appropriate Boiling Point : The solvent's boiling point dictates the reaction temperature. It must be high enough to provide a reasonable reaction rate but not so high as to cause degradation of the reactants or product. Toluene's boiling point (111 °C) is ideal for this purpose.
-
Chemical Inertness : The solvent must be inert under the acidic reflux conditions. It should not participate in the reaction or react with any of the species present. Aromatic hydrocarbons like toluene are excellent in this regard.
-
Ease of Removal : Post-reaction, the solvent should be easily removable from the product, typically via rotary evaporation. A moderate boiling point facilitates this final purification step.
Comparative Analysis of Potential Solvent Systems
The selection process involves weighing the advantages and disadvantages of different options. Toluene consistently emerges as the superior choice for this specific transformation.
| Solvent System | Boiling Point (°C) | Azeotrope B.P. (°C) | Water in Azeotrope (% w/w) | Advantages | Disadvantages |
| Toluene | 111 | 85 | ~20% | Excellent azeotropic properties, good solvency, ideal reaction temperature, less toxic than benzene.[2][4] | Flammable. Requires dedicated glassware (Dean-Stark). |
| Benzene | 80 | 69 | ~9% | Historically common, effective azeotrope.[6] | Carcinogenic and highly toxic. Modern use is strongly discouraged. Lower boiling point may lead to slower reaction rates. |
| Dichloromethane (DCM) | 40 | 38 | ~1.5% | Good solvent for many organic compounds. | Low boiling point leads to very slow reaction rates. Inefficient azeotrope for water removal.[4] Not suitable for this application. |
| Solvent-Free | N/A | N/A | N/A | "Green" chemistry approach, high reactant concentration.[7] | Water removal is difficult, often requiring vacuum or desiccants which can be inefficient.[6] Can lead to viscosity issues and incomplete reaction. |
Validated Experimental Protocol
This protocol details the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane using a self-validating system where reaction progress is directly monitored by the volume of water collected.
Objective: To synthesize 2-(2,4-Dichlorophenyl)-1,3-dioxolane from 2,4-dichlorobenzaldehyde and ethylene glycol via acid-catalyzed acetalization with azeotropic water removal.
Materials & Equipment:
-
2,4-Dichlorobenzaldehyde
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH, 0.02 equivalents)
-
Toluene (sufficient to fill flask and Dean-Stark trap)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus[5]
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Flask Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde (e.g., 10.0 g, 57.1 mmol), ethylene glycol (3.8 mL, 68.5 mmol, 1.2 eq.), and toluene (approx. 100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 217 mg, 1.14 mmol, 0.02 eq.). The catalyst initiates the reaction by protonating the aldehyde.[8]
-
Apparatus Assembly: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene before starting the heat.
-
Reaction Execution: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, water (denser) will sink to the bottom of the trap, while the toluene (less dense) will overflow and return to the reaction flask.[2][5]
-
Monitoring Progress: The theoretical amount of water to be collected is approximately 1.03 mL (57.1 mmol). The reaction is considered complete when water ceases to collect in the trap, and the collected volume approaches the theoretical value. Progress can also be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench and Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the p-TsOH catalyst. This step is crucial to prevent acid-catalyzed hydrolysis of the product during storage or subsequent steps.[8] Follow with a wash of brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Conclusion
For the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane, the choice of solvent is paramount. Toluene stands out as the optimal medium due to its ability to efficiently remove water via azeotropic distillation, its suitable boiling point for promoting the reaction, and its inertness under acidic conditions. By employing the Dean-Stark method with toluene, researchers can reliably drive the reversible acetalization to completion, ensuring a high yield of this valuable synthetic intermediate.
References
-
CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([7][8][9]- triazole-1-methyl )-[9][10] dioxolane -4-Methyl methanesulfonate - Google Patents. Available at:
-
Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - Wiley Online Library. Available at: [Link]
-
Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition - MDPI. Available at: [Link]
-
Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC. Available at: [Link]
-
Dean-Stark - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Dean–Stark apparatus - Wikipedia. Available at: [Link]
-
Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation | Request PDF - ResearchGate. Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]
-
Dean-Stark apparatus | Resource | RSC Education - Royal Society of Chemistry. Available at: [Link]
- US5917059A - Preparation of cyclic acetals or ketals - Google Patents.
-
Synthesis of 2-(4-aminophenyl)-4-triazolylmethyl- 1,3-dioxolanes - intermediates of biologically active compounds - PharmaInfo. Available at: [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. Available at: [Link]
-
Dioxolane – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Dean-Stark apparatus – Knowledge and References - Taylor & Francis. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 4. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
Application Note: Scalable Manufacturing of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Target Audience: Process Chemists, API Manufacturing Scientists, and Chemical Engineers Compound: 2-(2,4-Dichlorophenyl)-1,3-dioxolane (CAS: 7144-98-1)
Executive Summary & Chemical Significance
2-(2,4-Dichlorophenyl)-1,3-dioxolane is a highly versatile protected aldehyde intermediate. In pharmaceutical and agrochemical manufacturing, it serves as a foundational building block for synthesizing broad-spectrum azole antifungals (e.g., ketoconazole and itraconazole derivatives) and agricultural fungicides (1)[1]. By protecting the highly reactive carbonyl functionality of 2,4-dichlorobenzaldehyde as a cyclic acetal, downstream functionalization—such as bromination or Grignard additions—can proceed without unwanted side reactions at the aldehyde site.
Mechanistic Insights & Causality in Process Design
The synthesis of this intermediate relies on the acid-catalyzed acetalization of 2,4-dichlorobenzaldehyde using ethylene glycol. Designing a scalable process requires a deep understanding of the thermodynamic and kinetic principles governing this reaction:
-
Catalyst Selection & Kinetics: A Brønsted acid (such as p-Toluenesulfonic acid, p-TSA) or a solid acid catalyst is required to protonate the carbonyl oxygen. This protonation significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by the weakly nucleophilic hydroxyl groups of ethylene glycol (2)[2].
-
Thermodynamic Control via Azeotropic Distillation: Acetalization is an equilibrium-driven process. According to Le Chatelier's principle, to shift the equilibrium entirely toward the 1,3-dioxolane product, the water byproduct must be continuously removed. Toluene or xylene are utilized as solvents because they form a minimum-boiling heterogeneous azeotrope with water, allowing highly efficient water removal via a Dean-Stark apparatus (3)[3].
-
Product Stability & Quenching Causality: Cyclic acetals are robust against basic and oxidizing conditions but are extremely labile in aqueous acidic media, where they readily hydrolyze back to the parent aldehyde (4)[4]. Therefore, neutralizing the acid catalyst with a mild base (e.g., NaHCO₃) prior to any aqueous workup is a critical, non-negotiable step to preserve product integrity.
Acid-catalyzed acetalization mechanism of 2,4-dichlorobenzaldehyde.
Comparative Data for Process Optimization
The table below summarizes various catalytic and solvent systems evaluated for the acetalization of chlorobenzaldehyde derivatives, highlighting the trade-offs between reaction kinetics and scalability (3)[3].
| Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Scalability & Causality Notes |
| p-TSA (0.05 eq) | Xylene | 135-140 | 15-20 h | >95% | Industry Standard: High thermal stability enables rapid azeotropic water removal. |
| p-TSA (0.05 eq) | Toluene | 110-115 | 12-15 h | >90% | Lower boiling point than xylene; safer for pilot scale but requires longer reflux. |
| Solid Acid (MIL-101) | Toluene | 110 | 2-4 h | ~97% | Green Alternative: Easily recoverable via filtration, preventing acid-hydrolysis during workup. |
| CuSO₄ (Microwave) | Cyclohexane | MW (600W) | 12 min | ~78% | Lab-Scale Only: Rapid kinetics but poor scalability due to microwave penetration depth limits. |
Self-Validating Protocol: Pilot-Scale Synthesis
Objective: Manufacture 2-(2,4-Dichlorophenyl)-1,3-dioxolane with >98% purity.
Reagents:
-
2,4-Dichlorobenzaldehyde: 1.00 kg (5.71 mol)
-
Ethylene Glycol: 0.71 kg (11.42 mol, 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA): 54 g (0.28 mol, 0.05 eq)
-
Toluene: 4.0 L
Step-by-Step Methodology:
-
Reactor Preparation: Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser with 4.0 L of toluene.
-
Reagent Addition: Add 1.00 kg of 2,4-dichlorobenzaldehyde to the reactor. Stir at 150 RPM until fully dissolved. Add 0.71 kg of ethylene glycol followed by 54 g of p-TSA.
-
Causality Note: Ethylene glycol is intentionally added in a 2.0 molar excess to push the equilibrium forward, compensating for minor losses into the aqueous phase during distillation.
-
-
Azeotropic Dehydration: Heat the reactor jacket to 125°C to establish a vigorous reflux (internal temp ~110-112°C). Monitor water accumulation in the Dean-Stark trap.
-
Self-Validation Checkpoint 1: The theoretical water yield is ~103 mL. Continue refluxing until water evolution ceases completely (typically 12-15 hours). Do not proceed if the collected water volume is <95 mL; check reactor seals or extend reflux time.
-
-
Cooling & Quenching: Cool the reactor to 25°C. Add 1.0 L of 5% w/v aqueous NaHCO₃ solution and stir vigorously for 15 minutes.
-
Self-Validation Checkpoint 2: Stop stirring and allow phase separation. Sample the aqueous (lower) layer and verify the pH is ≥ 7.5. If the pH is acidic, the acetal will hydrolyze back to the aldehyde during subsequent steps. Add additional NaHCO₃ if necessary.
-
-
Phase Separation & Washing: Drain the aqueous layer. Wash the organic layer with 1.0 L of saturated NaCl (brine) to remove residual ethylene glycol and trace water.
-
Solvent Recovery: Transfer the organic layer to a rotary evaporator or industrial distillation setup. Remove toluene under reduced pressure (e.g., 50 mbar at 60°C).
-
Purification: Subject the crude oil to fractional vacuum distillation. Collect the main fraction to yield pure 2-(2,4-Dichlorophenyl)-1,3-dioxolane as a clear, viscous liquid.
Pilot-scale scalable manufacturing workflow for 1,3-dioxolane synthesis.
References
- ChemScene. "7144-98-1 | 2-(2,4-Dichlorophenyl)-1,3-dioxolane".
- ResearchGate. "Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol".
- Profistend. "Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol".
- Google Patents. "CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal".
Sources
Advanced Synthesis and Isolation Protocols for Dichlorophenyl Dioxolane Derivatives in Antifungal API Development
Scientific Context and Strategic Importance
The dichlorophenyl dioxolane moiety is a critical structural pharmacophore in the architecture of broad-spectrum triazole antifungal agents, most notably ketoconazole, itraconazole, and terconazole[1]. In the context of target binding, the triazole-dichlorophenyl-dioxolane region often dictates the orientation and stabilization of the molecule within the hydrophobic binding pockets of target proteins, such as the oxysterol-binding protein (OSBP) or the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51)[2].
For drug development professionals, the efficient and stereoselective synthesis of the key intermediate—cis-2-(2,4-dichlorophenyl)-2-(chloromethyl)-1,3-dioxolane-4-methanol—is paramount. The synthesis involves the coupling of a substituted piperazine derivative with this dichlorophenyl-dioxolane moiety[1]. The isotopic pattern and structural integrity of these precursors directly impact the yield, purity, and economic viability of the final Active Pharmaceutical Ingredient (API)[3].
Mechanistic Pathway and Workflow
The foundational step in generating the dichlorophenyl dioxolane core is the acid-catalyzed ketalization of 2,4-dichloro-
Synthesis workflow of cis-dichlorophenyl dioxolane intermediates for azole antifungals.
Self-Validating Experimental Protocol: Ketalization and Isomer Resolution
This protocol details the synthesis of the isomeric mixture and the subsequent isolation of the target cis diastereomer. Every phase includes causality principles and in-process controls (IPCs) to ensure a self-validating system.
Phase 1: Acid-Catalyzed Ketalization
Objective: Drive the equilibrium condensation of the ketone and glycerol to completion.
-
Reaction Setup:
-
Charge a thoroughly dried 2L round-bottom flask with 2,4-dichloro-
-chloroacetophenone (1.0 eq, 223.5 g). -
Add glycerol (1.5 eq, 138 g) and p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq, 9.5 g) as the acid catalyst.
-
Suspend the mixture in 800 mL of anhydrous toluene.
-
Causality: Toluene is selected as the solvent because it forms a low-boiling azeotrope with water, enabling continuous water removal.
-
-
Reflux and Water Removal:
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux (approx. 110°C).
-
Causality: The ketalization is a reversible equilibrium reaction. By physically removing the water byproduct via the Dean-Stark trap, Le Chatelier's principle dictates that the equilibrium is driven entirely toward the dioxolane product.
-
-
In-Process Control (IPC):
-
Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) or GC-MS. The reaction is self-validating when the theoretical volume of water (approx. 18 mL) is collected in the Dean-Stark trap and the starting ketone is consumed (typically 12-16 hours).
-
-
Quench and Workup:
-
Cool the reaction to room temperature.
-
Neutralize the acid catalyst by washing the organic layer with 500 mL of saturated aqueous sodium bicarbonate (
). -
Causality: Failure to neutralize the TsOH before concentration will cause the dioxolane ring to revert to the starting materials (hydrolysis) upon solvent removal.
-
Wash with brine, dry over anhydrous
, and concentrate under reduced pressure to yield a viscous oil (crude cis/trans mixture).
-
Phase 2: Diastereomeric Resolution via Fractional Crystallization
Objective: Isolate the therapeutically relevant cis isomer from the crude mixture.
-
Solvent System Preparation:
-
Dissolve the crude viscous oil in a minimal amount of a hot mixture of Isopropanol and Hexane (1:4 ratio).
-
-
Controlled Cooling:
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C cold room for 12 hours.
-
Causality: The cis isomer exhibits lower solubility in the non-polar/polar solvent matrix at reduced temperatures compared to the trans isomer, allowing for selective lattice formation and precipitation.
-
-
Isolation and Validation:
-
Filter the resulting white crystalline solid and wash with cold hexane.
-
Self-Validation Check: Analyze the crystals via
-NMR. The cis and trans isomers exhibit distinct chemical shifts for the dioxolane ring protons and the chloromethyl protons. A purity of >98% cis isomer should be confirmed before proceeding to downstream API coupling[1].
-
Quantitative Data Presentation
The following table summarizes the optimization parameters for the ketalization step, demonstrating the impact of solvent and catalyst choice on the overall yield and diastereomeric ratio (dr).
| Solvent System | Catalyst (mol%) | Temp (°C) | Time (h) | Total Yield (%) | cis:trans Ratio | Notes |
| Benzene | TsOH (5%) | 80 | 24 | 72 | 55:45 | Toxic solvent; slow reaction. |
| Toluene | TsOH (5%) | 110 | 14 | 89 | 60:40 | Optimal standard conditions. |
| Xylene | TsOH (5%) | 140 | 8 | 85 | 50:50 | High temp causes slight degradation. |
| Toluene | MSA (5%) | 110 | 12 | 88 | 58:42 | Methanesulfonic acid; comparable to TsOH. |
Table 1: Reaction optimization matrix for the synthesis of 2-(2,4-dichlorophenyl)-2-(chloromethyl)-1,3-dioxolane-4-methanol.
References
- Structure-activity relationship study of itraconazole, a broad-range inhibitor of picornavirus replication that targets oxysterol-binding protein (OSBP). ResearchGate.
- 1-Isopropyl-4-(4-hydroxyphenyl)piperazine | 67914-97-0. Benchchem.
- Deoxo Anhydro Itraconazole Bromide. Benchchem.
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Welcome to the dedicated technical support center for the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during this critical synthetic transformation. Our goal is to empower you with the expertise to not only identify and resolve common issues but also to fundamentally improve your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane is a cornerstone reaction in the preparation of various pharmaceutical intermediates. The most prevalent and efficient method is the acid-catalyzed acetalization of 2,4-dichlorobenzaldehyde with ethylene glycol. This is a reversible reaction, and a key principle for achieving high yields is the continuous removal of water, the reaction's byproduct, to drive the equilibrium towards the desired product.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Question 1: Why is my yield of 2-(2,4-Dichlorophenyl)-1,3-dioxolane consistently low?
A low yield in this synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to inadequate purification techniques. A systematic approach to troubleshooting is crucial.
Possible Cause 1: Inefficient Water Removal
The formation of the dioxolane is an equilibrium reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thereby reducing the yield.
-
Solution: The use of a Dean-Stark apparatus is highly recommended to azeotropically remove water as it is formed.[1] Ensure that the solvent you are using (e.g., toluene or benzene) forms an azeotrope with water and that the reflux rate is sufficient to carry the water over into the trap. The theoretical amount of water that should be collected can be calculated beforehand to monitor the reaction's progress.
Possible Cause 2: Inappropriate Catalyst or Catalyst Concentration
The choice and amount of acid catalyst are critical. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side reactions.
-
Solution: p-Toluenesulfonic acid (p-TSA) is a commonly used, effective, and easy-to-handle solid catalyst for this reaction.[1] A catalytic amount, typically 1-2 mol%, is sufficient. Other catalysts that have been successfully employed in similar syntheses include heteropoly acids and Montmorillonite K10.[2][3] It is advisable to perform small-scale experiments to determine the optimal catalyst and its concentration for your specific setup.
Possible Cause 3: Purity of Reactants and Solvents
Impurities in the 2,4-dichlorobenzaldehyde, ethylene glycol, or solvent can interfere with the reaction. For instance, the presence of water in the starting materials or solvent will hinder the reaction progress.
-
Solution: Ensure that your 2,4-dichlorobenzaldehyde is free from the corresponding carboxylic acid (2,4-dichlorobenzoic acid), which can form through air oxidation. The ethylene glycol and solvent should be of high purity and anhydrous. If necessary, distill the solvent over a suitable drying agent before use.
Question 2: I'm observing the formation of byproducts. What are they and how can I minimize them?
The formation of byproducts is a common issue that can complicate purification and reduce the overall yield.
Possible Cause 1: Self-Condensation of Ethylene Glycol
Under harsh acidic conditions and elevated temperatures, ethylene glycol can undergo self-condensation to form dioxane.
-
Solution: Avoid using an excessive amount of acid catalyst and maintain the reaction temperature at the reflux temperature of the solvent without excessive heating.
Possible Cause 2: Formation of Hemiacetal
The reaction proceeds through a hemiacetal intermediate. If the reaction is not driven to completion, the hemiacetal may be present in the crude product.
-
Solution: Ensure complete removal of water by using a Dean-Stark apparatus and allowing the reaction to proceed until no more water is collected. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.
Question 3: How can I effectively purify the final product?
Proper purification is essential to obtain 2-(2,4-Dichlorophenyl)-1,3-dioxolane of high purity.
-
Work-up Procedure: After the reaction is complete, cool the mixture and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash to remove any remaining aqueous impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification Techniques: The crude product can be purified by either vacuum distillation or column chromatography on silica gel.[1] The choice of method will depend on the scale of the reaction and the nature of any impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed formation of 2-(2,4-Dichlorophenyl)-1,3-dioxolane?
A1: The reaction proceeds through a series of equilibrium steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the aldehyde group, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by ethylene glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon.
-
Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms.
-
Elimination of water: A molecule of water is eliminated, forming a resonance-stabilized carbocation.
-
Intramolecular cyclization: The second hydroxyl group of the ethylene glycol attacks the carbocation, forming the five-membered dioxolane ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion.
Q2: What is the recommended solvent for this synthesis?
A2: Toluene is a commonly used and effective solvent for this reaction as it forms a low-boiling azeotrope with water, facilitating its removal with a Dean-Stark apparatus.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by two primary methods:
-
Collection of water: The progress of the reaction can be followed by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting aldehyde and the appearance of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used.
Q4: What are the expected spectroscopic data for 2-(2,4-Dichlorophenyl)-1,3-dioxolane?
-
¹H NMR:
-
Aromatic protons: Multiplets in the range of δ 7.2-7.6 ppm.
-
Acetal proton (CH on the dioxolane ring): A singlet around δ 5.8-6.0 ppm.
-
Ethylene glycol protons (OCH₂CH₂O): A multiplet around δ 3.9-4.2 ppm.
-
-
¹³C NMR:
-
Aromatic carbons: Signals in the range of δ 125-140 ppm.
-
Acetal carbon (C-2 of the dioxolane ring): A signal around δ 100-105 ppm.
-
Ethylene glycol carbons (C-4 and C-5 of the dioxolane ring): A signal around δ 65 ppm.
-
-
IR Spectroscopy:
-
C-O stretching (acetal): Strong bands in the region of 1050-1200 cm⁻¹.
-
Aromatic C-H stretching: Peaks around 3050-3100 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₉H₈Cl₂O₂ = 219.07 g/mol ). Characteristic fragmentation patterns would involve the loss of fragments from the dioxolane ring.
-
Data Presentation
Table 1: Comparison of Catalysts for Acetalization Reactions
| Catalyst | Advantages | Disadvantages | Typical Loading |
| p-Toluenesulfonic acid (p-TSA) | Solid, easy to handle, good solubility in organic solvents.[1] | Can be harsh for sensitive substrates. | 1-2 mol% |
| Heteropoly acids (e.g., TiSiW₁₂O₄₀/SiO₂) | Reusable, environmentally friendly.[2] | May require specific preparation. | Catalytic amount |
| Montmorillonite K10 | Mild, solid acid catalyst, easy to remove by filtration.[3] | May require longer reaction times for less reactive substrates. | By weight (e.g., 300 mg per 1 mmol of aldehyde) |
Experimental Protocols
General Protocol for the Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Materials:
-
2,4-Dichlorobenzaldehyde
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add 2,4-dichlorobenzaldehyde (1.0 eq), ethylene glycol (1.2-1.5 eq), and toluene.
-
Add a catalytic amount of p-TSA (0.01-0.02 eq).
-
Heat the mixture to reflux and stir vigorously. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected and TLC analysis indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed mechanism for the formation of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
Google Patents. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][2][4]- triazole-1-methyl )-[1][3] dioxolane -4-Methyl methanesulfonate. Available at:
-
Kougioumtzis, M. A., et al. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(11), 13534-13549. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane | C13H16Cl2O2 | CID 4263642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing water from acetalization reactions using Dean-Stark apparatus
Topic: Removing water from acetalization reactions using Dean-Stark apparatus Audience: Senior Researchers & Process Chemists Format: Technical Guide & Troubleshooting FAQ
Core Principles & System Design
The Physicochemical Challenge
Acetalization is an acid-catalyzed equilibrium reaction (
The Critical Mechanism:
-
Vaporization: The reaction mixture boils; the solvent/water azeotrope vapor rises.
-
Condensation: The vapor condenses and falls into the trap.[2][3][4]
-
Phase Separation: In the cooler trap, the azeotrope breaks. Water (denser, polar) sinks; the solvent (less dense, non-polar) floats.
-
Recirculation: The upper solvent layer overflows back into the reactor, maintaining solvent volume while sequestering water.[5]
Solvent Selection Matrix
Selecting the correct solvent is not merely about boiling point; it is about the azeotropic composition (how much water it carries per mole) and phase separation efficiency .
Table 1: Common Solvents for Azeotropic Water Removal
| Solvent | Boiling Point (Pure) | Azeotrope BP (w/ H₂O) | Water in Azeotrope (% wt) | Specific Gravity (vs H₂O) | Suitability Notes |
| Benzene | 80.1°C | 69.4°C | ~8.9% | 0.87 (Lighter) | High Efficiency. Excellent separation, but highly toxic/carcinogenic. Avoid if possible. |
| Toluene | 110.6°C | 85.0°C | ~13.5% | 0.87 (Lighter) | Standard. Ideal BP for most acetalizations. Good water carrying capacity. |
| Cyclohexane | 80.7°C | 69.5°C | ~8.5% | 0.78 (Lighter) | Temp Sensitive. Good for thermally unstable substrates, but holds less water than toluene. |
| Xylenes | ~140°C | ~94°C | ~40% | 0.86 (Lighter) | High Temp. Use only for difficult substrates requiring high activation energy. |
| DCM | 39.6°C | 38.1°C | 1.5% | 1.33 (Heavier ) | Requires Special Trap. Solvent sinks; water floats. Requires "Reverse Dean-Stark." |
Experimental Workflow & Protocols
Diagram 1: The Dean-Stark Operational Logic
The following diagram illustrates the critical flow paths and decision points during the setup and operation of the apparatus.
Caption: Logical flow of mass transfer in a standard (light solvent) Dean-Stark apparatus.
Standard Operating Procedure (SOP)
Validation Step: Ensure your trap corresponds to your solvent density. Using a standard trap for Chloroform/DCM will fail as the solvent will drain to the bottom and never return to the flask.
-
Assembly: Attach the Dean-Stark trap to the reaction flask. Attach a reflux condenser to the top of the trap.[4][5]
-
The "Pre-Fill" (Critical): Before heating, fill the trap side-arm with your chosen solvent .
-
Why? If you do not pre-fill, the first ~10-20mL of distillate (which contains your reaction water) will simply fill the trap. You will not see phase separation until the trap overflows, delaying data on reaction progress.
-
-
Insulation: Wrap the vapor arm (the path from flask to condenser) with glass wool or aluminum foil.
-
Why? The azeotrope vapor temperature is lower than the pure solvent. If the glass is cold, the vapor condenses before reaching the trap and drops back into the flask, stalling water removal.
-
-
Reflux: Heat the bath 10-20°C above the solvent's boiling point to ensure vigorous reflux.
-
Monitoring: Watch for "cloudy" droplets falling into the clear solvent in the trap. This indicates water emulsion. When the droplets falling from the condenser become clear, the reaction is likely near completion.
Troubleshooting Guide (FAQ)
Issue 1: "I have been refluxing for hours, but no water is collecting in the trap."
Q: Is the system actually refluxing into the trap?
-
Diagnosis: Check the vapor front.[3] Is it reaching the condenser coils?
-
Fix: If the vapor condenses on the side arm and runs back down, your insulation is insufficient . The vapor must remain gaseous until it hits the cold condenser. Wrap the side arm heavily in foil.
Q: Is your solvent "wet" to begin with?
-
Diagnosis: If you didn't pre-dry your solvent or pre-fill the trap, the system might be equilibrating.
-
Fix: Always start with dry solvents. If the trap was not pre-filled, the water is currently diluting the solvent in the trap arm.
Q: Are you using the correct azeotrope?
-
Insight: Some substrates (e.g., highly polar alcohols) may disrupt the azeotrope or increase solubility of water in the organic phase.
-
Fix: Switch to Toluene if using Benzene/Cyclohexane to increase the hydrophobic character of the separation zone.
Issue 2: "The reaction volume in my flask is decreasing rapidly."
Q: Is the trap overflowing properly?
-
Diagnosis: Check the return arm. Is there a vapor lock?
-
Fix: Occasionally, a bubble forms in the return arm, preventing solvent from flowing back. Gently tap the glass to dislodge the bubble.
Q: Is the condenser efficient?
-
Diagnosis: If you smell solvent, you are losing it out the top.
-
Fix: The cooling water might be too warm, or the flow rate too low. Ensure the "ice line" (condensation ring) is in the bottom third of the condenser.
Diagram 2: Troubleshooting Logic Tree
Use this decision tree to diagnose stalled reactions.
Caption: Decision matrix for diagnosing lack of water collection in Dean-Stark acetalizations.
Advanced Optimization
Q: Can I use Molecular Sieves instead of Dean-Stark?
-
Answer: Yes, but with caveats.
-
Dean-Stark is better for large scale (>10g) and reactions where you need to monitor progress visually (volume of water = % conversion).
-
Molecular Sieves (3Å or 4Å) are better for small scale (<1g) or thermally sensitive reactions where refluxing toluene (110°C) causes decomposition.
-
Soxhlet Extraction: A hybrid approach involves placing molecular sieves in a Soxhlet extractor between the flask and condenser. The refluxing solvent passes through the sieves, is dried, and returns. This breaks the equilibrium without the thermal requirement of azeotropic boiling points, as the solvent can be dried below the azeotrope temp if vacuum is applied.
-
Q: How do I handle "Bumping" during reflux?
-
Answer: As water pools at the bottom of the flask before vaporizing, it can cause violent "bumping" because water boils at a lower temperature than the surrounding toluene oil bath.
-
Fix: Use vigorous magnetic stirring (high RPM). If using a heating mantle, ensure the flask is deeply seated.
References
-
LibreTexts Chemistry. (2020). 19.11: Nucleophilic Addition of Alcohols (Acetal Formation).[6]Link
-
University of York. (n.d.). Dean-Stark Trap - Chemistry Teaching Labs.[4]Link
-
University of Waterloo. (n.d.). Azeotropic Distillation | Environmental Isotope Laboratory.Link
-
Wikipedia. (n.d.). Dean–Stark apparatus.[3][4][6][7][8][9][10][11][12]Link
-
ScienceMadness. (2012). Toluene/water/ethanol azeotrope Discussion.Link
Sources
- 1. gwsionline.com [gwsionline.com]
- 2. beger.si [beger.si]
- 3. youtube.com [youtube.com]
- 4. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sciencemadness Discussion Board - Acetone Acetal - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. Sciencemadness Discussion Board - Toluene/water/ethanol azeotrope - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
Technical Support Center: Troubleshooting 2,4-Dichlorobenzaldehyde Acetalization
Executive Summary & Diagnostic Workflow
The Challenge: Researchers frequently encounter conversion plateaus (typically 60–75%) when converting 2,4-dichlorobenzaldehyde to its corresponding acetal (e.g., dimethyl acetal or 1,3-dioxolane).
The Root Cause: This reaction is governed by a conflict between electronic activation and steric hindrance .
-
Electronic: The electron-withdrawing chlorine atoms (–I effect) at positions 2 and 4 make the carbonyl carbon highly electrophilic, theoretically increasing reactivity.
-
Steric: The chlorine atom at the ortho (2-position) creates significant steric bulk, impeding the approach of the alcohol nucleophile and the formation of the tetrahedral intermediate.[1]
-
Equilibrium: Like all acetalizations, the reaction is reversible.[2] The presence of water, even in ppm quantities, shifts the equilibrium back to the aldehyde, a process accelerated by the electron-deficient nature of the aromatic ring.
Interactive Diagnostic Tree
Use the following logic flow to identify the bottleneck in your specific experiment.
Figure 1: Diagnostic logic for identifying the root cause of low conversion in acetalization reactions.
Critical Troubleshooting Guides (FAQs)
Category A: Equilibrium & Water Management
Q: I am refluxing in methanol with pTSA, but the reaction stalls at 65%. Adding more acid doesn't help. Why?
A: You have hit the thermodynamic equilibrium limit .
Acetalization is an equilibrium process (
The Fix: You must physically or chemically remove water.[3]
-
Method 1 (Physical): Switch solvent to Toluene or Cyclohexane and use a Dean-Stark trap . Methanol cannot be used here as it does not form a suitable water-separating azeotrope.
-
Method 2 (Chemical - Recommended for MeOH): Add Trimethyl Orthoformate (TMOF) (1.5–3.0 equiv). TMOF reacts irreversibly with the water produced to form methanol and methyl formate, driving the equilibrium to completion [1].
| Method | Efficiency | Suitability for 2,4-DCB | Drawback |
| Simple Reflux | Low (<70%) | Poor | Equilibrium limited. |
| Dean-Stark | High (>95%) | Good | Requires high heat ( |
| Molecular Sieves (3Å) | Medium (80-90%) | Moderate | Slow; sieves can grind into powder and clog stirring. |
| Orthoformate (TMOF) | Very High (>98%) | Excellent | Generates methyl formate byproduct (volatile). |
Category B: Catalyst Activity & Steric Hindrance
Q: The reaction is incredibly slow compared to benzaldehyde. Is my catalyst poisoned?
A: It is likely not poisoning, but steric hindrance from the 2-chloro substituent.
While the electron-withdrawing chlorines activate the carbonyl electronically, the ortho-chlorine atom physically blocks the trajectory of the incoming nucleophile (alcohol). This increases the activation energy (
The Fix:
-
Increase Temperature: If using MeOH, switch to a sealed tube or pressure vessel to heat above boiling point (
), or switch to Toluene reflux ( ). -
Catalyst Choice: Ensure you are using anhydrous p-Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA) .
-
Pro-Tip: If pTSA is the monohydrate form, you are adding water to the reaction. Azeotrope the pTSA with toluene before adding the aldehyde.
-
-
Lewis Acids: For extremely stubborn cases, switch to TiCl
or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) , though these require stricter anhydrous conditions [2].
Category C: Workup & Isolation (The "False Failure")
Q: TLC showed full conversion, but after workup, NMR shows 30% aldehyde. What happened?
A: You likely caused hydrolysis during the quench . Acetals of electron-deficient aldehydes (like 2,4-dichlorobenzaldehyde) are extremely sensitive to acid hydrolysis. If you add water to the reaction mixture while it is still acidic (from the pTSA), the acetal will revert to the aldehyde almost instantly.
The Fix:
-
Rule of Zero Acid: You must neutralize the catalyst completely before any water is introduced.
-
Protocol: Add Triethylamine (
) or solid Sodium Bicarbonate ( ) to the organic phase. Stir for 10 minutes. Confirm pH is on wet pH paper. Only then add water for extraction.
The "Gold Standard" Protocols
Below are two validated protocols designed to overcome the specific steric and equilibrium challenges of 2,4-dichlorobenzaldehyde.
Method A: Chemical Drying (High Conversion, Mild Conditions)
Best for: Dimethyl acetals, temperature-sensitive substrates.
-
Setup: Flame-dried round-bottom flask with a magnetic stir bar and a drying tube (CaCl
). -
Reagents:
-
2,4-Dichlorobenzaldehyde (
equiv) -
Anhydrous Methanol (
concentration) -
Trimethyl Orthoformate (TMOF) (
equiv) — The water scavenger. -
p-Toluenesulfonic acid (pTSA) (
equiv / 5 mol%)
-
-
Procedure:
-
Workup (Critical):
-
Cool to room temperature.[1]
-
Add Triethylamine (
equiv) to quench pTSA. Stir 5 mins. -
Concentrate under reduced pressure to remove MeOH and Methyl Formate.
-
Redissolve residue in Et
O/DCM and wash with sat. NaHCO . -
Dry over MgSO
and concentrate.
-
Method B: Azeotropic Distillation (Robust, Scalable)
Best for: Cyclic acetals (using Ethylene Glycol), large scale.
-
Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Reagents:
-
2,4-Dichlorobenzaldehyde (
equiv)[6] -
Ethylene Glycol (
equiv) -
Toluene (
concentration) -
pTSA (
equiv)
-
-
Procedure:
-
Combine all reagents in the flask.
-
Heat to vigorous reflux (
). Ensure toluene is condensing and filling the trap. -
Drain the water phase from the trap periodically.
-
Continue until no new water droplets form (approx. 4–8 hours).
-
-
Workup:
Mechanistic Visualization
Understanding the mechanism highlights why water removal and basic quenching are non-negotiable.
Figure 2: Acid-catalyzed acetalization mechanism. Note that every step is reversible. Removal of water blocks the reverse path from the Oxocarbenium ion to the Hemiacetal.
References
-
Meskens, F. A. J. (1981). Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds.[2][3][8][9][10] Synthesis, 1981(07), 501–522.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter 4: Protection for the Carbonyl Group).
-
Cabello, R., Chruszcz, M., & Minor, W. (2010). 2,4-Dichlorobenzaldehyde.[6][11][12][13][14][15] Acta Crystallographica Section E, 66(1), o243. (Crystallographic evidence of steric twist).
- Claisen, L. (1896). Über die Verwendung von Orthoameisensäureester zur Darstellung von Acetalen. Berichte der deutschen chemischen Gesellschaft, 29, 1005.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. (PDF) 2,4-Dichlorobenzaldehyde [academia.edu]
- 12. 2,4-Dichlorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
[1][2]
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #DIOX-24-CL2 Subject: Purification Protocols & Troubleshooting for Acetals Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are working with 2-(2,4-Dichlorophenyl)-1,3-dioxolane , a critical lipophilic intermediate often used in the synthesis of azole antifungals (e.g., Propiconazole, Ketoconazole precursors).[2][3][4][5]
The synthesis typically involves the acid-catalyzed condensation of 2,4-dichlorobenzaldehyde with ethylene glycol .[1][2] The primary purification challenge is the equilibrium nature of this reaction. Even with a Dean-Stark trap, trace amounts of the starting aldehyde often remain, which co-distills with your product due to similar boiling points and vapor pressures.
This guide prioritizes chemical scavenging over physical separation to resolve this specific impurity profile.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, characterize your crude mixture. Use this logic flow to determine the correct purification route.
Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.[1][2]
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "I cannot separate the starting aldehyde from my product."
The Problem: You have run a vacuum distillation, but GC/TLC still shows 2,4-dichlorobenzaldehyde (approx. 5-10%). The Science: The boiling points of the aldehyde and the dioxolane are too close for standard distillation to be effective without a high-efficiency fractionating column. The Solution: Use Sodium Bisulfite Adduct Formation . Aldehydes form water-soluble sulfonates with bisulfite; dioxolanes (acetals) do not.[1][2]
Protocol A: The Bisulfite Scavenging Wash
-
Dilute: Dissolve your crude reaction oil in a non-polar solvent (e.g., Toluene or Ethyl Acetate).
-
Prepare Reagent: Make a saturated aqueous solution of Sodium Bisulfite (
). -
Wash: Vigorously shake the organic layer with the bisulfite solution in a separatory funnel for 5–10 minutes.
-
Visual Cue: A white precipitate (the bisulfite adduct) may form at the interface. This is normal.
-
-
Separate: Drain the aqueous layer (contains the aldehyde).
-
Rinse: Wash the organic layer with water, then saturated
(to remove acid traces), and finally Brine.[6] -
Dry: Dry over
and concentrate.
Expert Insight: This method typically reduces aldehyde content to <0.5% without thermal stress.[2]
Issue 2: "My distillate turns pink or brown during distillation."
The Problem: The product degrades during heating. The Science: Dioxolanes are acid-labile .[1][2] If you used p-Toluenesulfonic acid (pTSA) as a catalyst and did not fully neutralize it before distillation, the heat will reverse the reaction (hydrolysis) or cause polymerization of the glycol. The Solution: Ensure complete neutralization before applying heat.
Protocol B: Neutralization & Distillation
-
Quench: Before removing the reaction solvent, add solid Sodium Bicarbonate (
) or Triethylamine ( ) to the reaction flask. Stir for 30 minutes. -
Filter: Filter off the solid salts.[2]
-
Distill: Proceed to High-Vacuum Distillation.
Issue 3: "The product smells like almonds after storage."
The Problem: Hydrolysis is occurring in the bottle. The Science: The "almond" scent is characteristic of benzaldehydes. Moisture from the air, combined with trace acid acidity on the glass surface, is hydrolyzing the dioxolane ring back to 2,4-dichlorobenzaldehyde.
Protocol C: Stabilization & Storage
-
Container: Store in amber glass (light can catalyze radical decomposition of the benzylic C-H bond).
-
Atmosphere: Flush the headspace with Argon or Nitrogen.
-
Additive: Store over activated 4Å Molecular Sieves or a small amount of solid
to maintain a basic, anhydrous environment.
Part 3: Quantitative Data & Impurity Profile
Table 1: Physicochemical Properties & Impurity Management
| Component | Role | Solubility (Water) | Removal Method |
| 2-(2,4-Dichlorophenyl)-1,3-dioxolane | Target Product | Insoluble | N/A |
| 2,4-Dichlorobenzaldehyde | Starting Material | Insoluble | Bisulfite Wash (transforms to soluble adduct) |
| Ethylene Glycol | Reagent | Miscible | Water Wash (3x) |
| p-Toluenesulfonic Acid (pTSA) | Catalyst | Soluble | |
| Water | Byproduct | Miscible | Dean-Stark (Synthesis) / |
Part 4: Advanced Workflow Visualization
The following diagram details the chemical species separation during the critical Bisulfite Scavenging step.
Figure 2: Mechanism of action for the removal of aldehyde impurities using sodium bisulfite.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley-Interscience.[1][2] (Chapter on Protection for the Carbonyl Group).[10][11][12] [1][2]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Section on Acetals and Ketals).[2][8][9][10][11][13][14]
-
Mixon, S. T., & Erickson, R. E. (1982). US Patent 4,358,449: Process for the preparation of ketals and acetals. (Describes the synthesis of dichlorophenyl dioxolanes for antifungal applications).
-
BenchChem Technical Support. (2025). The 1,3-Dioxolane Functional Group: A Comprehensive Guide.
Sources
- 1. cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | C18H15BrCl2O4 | CID 1390984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane | C13H16Cl2O2 | CID 4263642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]
- 4. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Dioxolane - Wikipedia [en.wikipedia.org]
- 13. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]
- 14. researchgate.net [researchgate.net]
Addressing hydrolysis instability of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the stability of cyclic acetals during complex multi-step syntheses. 2-(2,4-Dichlorophenyl)-1,3-dioxolane is a highly valuable intermediate—often utilized as a protected building block in the synthesis of active pharmaceutical ingredients (APIs) such as azole antifungals (e.g., ketoconazole, miconazole) and various agrochemicals.
However, its dioxolane ring is notoriously susceptible to premature cleavage. This technical guide provides field-proven, self-validating protocols to ensure the structural integrity of this intermediate throughout your workflows, explaining not just what to do, but the mechanistic causality behind each decision.
FAQ 1: Mechanistic Causality
Q: Why does 2-(2,4-Dichlorophenyl)-1,3-dioxolane degrade so rapidly during my reaction sequences, even when I don't intentionally add acid?
Answer: The degradation you are observing is an acid-catalyzed hydrolysis. While 1,3-dioxolanes offer excellent stability against strong bases, nucleophiles, and reducing agents, they are highly labile in the presence of even trace amounts of Brønsted or Lewis acids[1].
The causality lies in the mechanism: hydrolysis is initiated by the rapid, reversible protonation of one of the dioxolane oxygen atoms. This is followed by the rate-determining step—ring cleavage to form a resonance-stabilized oxocarbenium ion ([2]). This highly electrophilic intermediate is subsequently attacked by water, leading to a hemiacetal that rapidly collapses into 2,4-dichlorobenzaldehyde and ethylene glycol ([3]).
Interestingly, the 2,4-dichloro substitution pattern plays a dual role. Because chlorine is electron-withdrawing via induction, it actually destabilizes the positive charge on the oxocarbenium ion transition state compared to an unsubstituted 2-phenyl-1,3-dioxolane[2]. While this means the intrinsic rate of hydrolysis is slightly slower than its unsubstituted analog, it remains highly sensitive. The primary culprits in "unexplained" degradation are usually dissolved CO₂ in aqueous solvents (which forms carbonic acid, pH ~5.5) or acidic silanol groups on silica gel during chromatography.
Acid-catalyzed hydrolysis pathway of 1,3-dioxolanes via an oxocarbenium intermediate.
FAQ 2: Preventative Protocols
Q: How can I stabilize this intermediate during multi-step synthesis and long-term storage?
Answer: To prevent hydrolysis, your system must actively exclude protons and moisture. I recommend a self-validating storage and handling protocol that relies on continuous acid scavenging.
Step-by-Step Methodology: Anhydrous & Buffered Storage Protocol
-
Solvent Preparation: Distill all organic solvents (e.g., THF, DCM, Toluene) over appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for DCM) to ensure strictly anhydrous conditions.
-
Amine Doping: Add a trace amount of a non-nucleophilic base—typically 0.1% to 0.5% (v/v) triethylamine (TEA) or pyridine—to the reaction solvent and the storage vessel. Causality: This acts as a sacrificial proton scavenger, neutralizing trace acids before they can protonate the acetal oxygen.
-
Moisture Sequestration: Store the isolated 2-(2,4-Dichlorophenyl)-1,3-dioxolane over activated 4Å molecular sieves. The sieves not only sequester trace water (preventing the nucleophilic attack step of hydrolysis) but also provide a mildly basic micro-environment.
-
Inert Atmosphere: Purge the storage flask with high-purity Argon or Nitrogen to displace atmospheric moisture and CO₂. Store at 4°C to kinetically slow any potential degradation pathways.
FAQ 3: Troubleshooting Aqueous Workup
Q: My dioxolane degrades specifically during the aqueous extraction phase. How do I establish a self-validating extraction protocol?
Answer: Standard aqueous workups often utilize distilled water or brine, both of which can be slightly acidic (pH 5.0–6.0) due to dissolved atmospheric CO₂. When you partition your product into a biphasic system, trace acids can concentrate at the interface, rapidly catalyzing acetal cleavage. To solve this, you must engineer the workup to guarantee a continuously basic pH.
Step-by-Step Methodology: Buffered Aqueous Extraction
-
Quench: Before adding any water, quench the reaction mixture with a 10% aqueous solution of Potassium Carbonate (K₂CO₃) or saturated Sodium Bicarbonate (NaHCO₃).
-
Self-validation check: Ensure the aqueous phase pH is ≥ 8.0 using pH paper before proceeding. If it is below 8.0, add more base.
-
-
Extraction: Extract the product using an organic solvent pre-washed with a dilute basic solution (e.g., MTBE or EtOAc containing 1% TEA).
-
Washing: Wash the combined organic layers with basic brine (standard saturated NaCl solution spiked with 5% NaHCO₃). Do not use plain water or unbuffered brine.
-
Drying: Dry the organic phase over anhydrous Potassium Carbonate (K₂CO₃) or basic Alumina instead of Magnesium Sulfate (MgSO₄).
-
Causality: MgSO₄ is slightly Lewis acidic and can catalyze dioxolane ring opening during the drying process, especially if the suspension is left stirring for extended periods.
-
-
Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation in the presence of concentrated trace impurities.
FAQ 4: Kinetic Data & Environmental Factors
Q: How do environmental factors quantitatively affect the stability of 2-aryl-1,3-dioxolanes?
Answer: Understanding the kinetic behavior allows you to define safe operating windows for your experiments. The rate of acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes is pseudo-first-order in the presence of excess water and is directly proportional to the hydronium ion concentration ([4]).
Below is a summarized data table illustrating the comparative stability of generic 2-aryl-1,3-dioxolanes across different pH and temperature profiles.
| Environmental Condition | pH Level | Temperature (°C) | Relative Hydrolysis Rate | Estimated Half-Life (t₁/₂) |
| Aqueous Acidic | 2.0 | 25 | Very High | < 5 minutes |
| Mildly Acidic (e.g., Silica Gel) | 5.5 | 25 | Moderate | ~ 2 - 4 hours |
| Neutral / Ambient Water | 7.0 | 25 | Low | > 48 hours |
| Neutral / Elevated Temp | 7.0 | 60 | Moderate | ~ 8 hours |
| Buffered Basic (Optimal) | 8.5+ | 25 | Negligible | > 6 months (Stable) |
Note: The presence of the 2,4-dichloro groups slightly extends these half-lives compared to electron-rich analogs (e.g., 4-methoxy derivatives) due to the destabilization of the oxocarbenium intermediate, but the operational thresholds for degradation remain identical[4].
References
-
Kresge, A. J., et al. "The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals." Beilstein Journal of Organic Chemistry. URL:[Link]
-
Organic Chemistry Portal. "1,3-Dioxanes, 1,3-Dioxolanes." Organic Chemistry Portal. URL:[Link]
-
Zhao, Y., et al. "Tandem Aldol Reaction from Acetal Mixtures by an Artificial Enzyme with Site-Isolated Acid and Base Functionalities." PMC. URL:[Link]
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals [beilstein-journals.org]
- 4. Tandem Aldol Reaction from Acetal Mixtures by an Artificial Enzyme with Site-Isolated Acid and Base Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Concentration for Dioxolane Synthesis
Welcome to the Technical Support Center for Dioxolane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing catalyst concentration for successful dioxolane formation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Troubleshooting Guide: Common Issues in Dioxolane Synthesis
This section addresses specific challenges you might encounter during your experiments, with a focus on how catalyst concentration can be both the problem and the solution.
Problem 1: Low or No Yield of Dioxolane
A low yield is one of the most common hurdles in organic synthesis. Before re-evaluating your entire setup, consider the pivotal role of the catalyst.
Potential Causes & Solutions Related to Catalyst Concentration:
-
Insufficient Catalyst: The acid-catalyzed formation of dioxolanes is an equilibrium-driven process.[1] An inadequate amount of catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a practical timeframe.
-
Solution: Incrementally increase the catalyst loading in small amounts (e.g., 0.1 mol% increments) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][3] Be mindful that simply adding more catalyst is not always better, as it can lead to side reactions.[3]
-
-
Inactive Catalyst: Catalysts can lose their activity over time due to improper storage or handling. For solid acid catalysts, the active sites might be blocked.
-
Solution: Always use a fresh batch of catalyst when troubleshooting yield issues.[3] For solid catalysts, consider activation procedures as recommended by the manufacturer.
-
-
Inefficient Water Removal: The formation of dioxolane from an aldehyde or ketone and a diol is a condensation reaction that produces water.[4] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield.[1]
Problem 2: Significant Formation of Byproducts
The appearance of unexpected spots on your TLC plate or peaks in your GC spectrum indicates the formation of side products, which can complicate purification and reduce the yield of your desired dioxolane.
Potential Causes & Solutions Related to Catalyst Concentration:
-
Excessive Catalyst Concentration: A high concentration of a strong acid catalyst can promote side reactions such as polymerization of the aldehyde or self-condensation of the diol.[3]
-
Solution: Reduce the catalyst loading. Often, a catalytic amount is sufficient to achieve a good yield without promoting side reactions.[7] Experiment with a lower concentration to find the sweet spot that favors the desired reaction pathway.
-
-
Reaction Temperature is Too High: High temperatures, especially in the presence of a high catalyst concentration, can provide the activation energy needed for undesired reaction pathways.[3]
Problem 3: Catalyst Deactivation During the Reaction
In some cases, a reaction might start well but then stall before reaching completion. This can be a sign of catalyst deactivation.
Potential Causes & Solutions Related to Catalyst Concentration:
-
Poisoning: Certain functional groups in your starting materials or impurities can act as catalyst poisons, binding to the active sites of the catalyst and rendering it inactive.[8]
-
Solution: Ensure the purity of your reagents. If you suspect catalyst poisoning, a higher initial catalyst concentration might be necessary to compensate for the portion that gets deactivated. However, the more sustainable solution is to purify your starting materials.
-
-
Thermal Degradation: Some catalysts are not stable at high temperatures for extended periods.[3]
-
Solution: If you suspect thermal degradation, consider using a more thermally stable catalyst. Alternatively, you could try a lower reaction temperature with a slightly higher catalyst loading to achieve a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of catalyst concentration in dioxolane synthesis.
Q1: How do I determine the optimal catalyst concentration for a new set of reactants?
A1: The optimal catalyst concentration is highly dependent on the specific aldehyde/ketone and diol being used, as well as the chosen catalyst and reaction conditions. A systematic approach is recommended:
-
Literature Review: Start by searching for similar reactions in the literature to get a starting range for the catalyst concentration.
-
Catalyst Screening: If you are unsure which catalyst to use, perform a small-scale screening with a few different acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst-15, Montmorillonite K-10) at a fixed concentration (e.g., 1 mol%).[6][9]
-
Concentration Optimization: Once you have selected a promising catalyst, run a series of small-scale reactions varying the catalyst concentration (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%). Monitor the reaction progress and yield to identify the concentration that gives the best result in a reasonable amount of time.
Q2: What is the difference between homogeneous and heterogeneous catalysts in dioxolane synthesis, and how does it affect concentration optimization?
A2:
-
Homogeneous catalysts , like p-toluenesulfonic acid (PTSA) or sulfuric acid, dissolve in the reaction medium.[9][10] They are often very active, but their removal from the reaction mixture can be challenging, often requiring a neutralization and extraction work-up.[9] Optimizing their concentration is crucial to minimize side reactions and simplify purification.[3]
-
Heterogeneous catalysts , such as Amberlyst-15, zeolites, or Montmorillonite K-10 clay, are in a different phase from the reaction mixture (usually a solid in a liquid).[6][9] Their main advantage is the ease of separation by filtration, which simplifies the work-up and allows for potential recycling of the catalyst.[9][11] When optimizing the concentration of a heterogeneous catalyst, it is often expressed as a weight percentage relative to the limiting reagent.
Q3: Can the solvent choice influence the optimal catalyst concentration?
A3: Yes, absolutely. The solvent not only dissolves the reactants but also plays a role in the reaction mechanism. For instance, a non-polar solvent like toluene or cyclohexane is often used with a Dean-Stark apparatus to facilitate the removal of water via azeotropic distillation.[5] In such a system, a lower catalyst concentration might be sufficient as the equilibrium is continuously shifted towards the product. In contrast, if the reaction is run in a solvent that can dissolve water, a higher catalyst concentration might be needed to achieve a reasonable reaction rate.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Dioxolane Synthesis
This protocol provides a general framework for the synthesis of dioxolanes. The specific amounts of reactants and catalyst should be optimized for each specific case.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
1,2-diol (1.0 - 1.2 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 - 5.0 mol%)
-
Anhydrous solvent (e.g., toluene, cyclohexane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add the aldehyde or ketone, the 1,2-diol, and the solvent.[12]
-
Add the acid catalyst to the mixture.[12]
-
Heat the reaction mixture to reflux and stir vigorously.[12]
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by TLC or GC analysis.[2][3]
-
Once the reaction is complete (typically when no more water is collected or the starting material is consumed), cool the reaction mixture to room temperature.[3][12]
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to quench the acid catalyst, followed by a wash with brine.[3][12]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3][12]
-
Purify the crude product by distillation or column chromatography as needed.[2][3]
Protocol 2: Screening for Optimal Catalyst Concentration
This protocol outlines a method for determining the optimal concentration of a chosen catalyst.
Procedure:
-
Set up a parallel series of small-scale reactions (e.g., in reaction vials or small flasks) using the general procedure described in Protocol 1.
-
In each reaction, use the same amounts of aldehyde/ketone, diol, and solvent.
-
Vary the concentration of the acid catalyst across the series of reactions. A good starting range could be 0.1, 0.5, 1.0, 2.0, and 5.0 mol%.
-
Run all reactions for the same amount of time (e.g., 3 hours) or until the reaction with the highest catalyst loading appears complete by TLC.
-
Work up each reaction in the same manner.
-
Analyze the yield and purity of the product from each reaction using techniques like GC, NMR, or by isolating the product and calculating the mass yield.
-
The optimal catalyst concentration is the one that provides the highest yield of pure product in the shortest amount of time, with minimal byproduct formation.
Data Presentation & Visualizations
Table 1: Comparison of Common Acid Catalysts for Dioxolane Synthesis
| Catalyst | Type | Typical Loading | Advantages | Disadvantages |
| p-Toluenesulfonic acid (PTSA) | Homogeneous | 0.1 - 5 mol% | High activity, low cost | Difficult to remove, can cause side reactions at high concentrations[3] |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Catalytic amount | Very high activity, inexpensive | Highly corrosive, can lead to significant byproduct formation |
| Amberlyst-15 | Heterogeneous | 5 - 15 wt% | Easily removed by filtration, reusable[9] | Lower activity than some homogeneous catalysts |
| Montmorillonite K-10 | Heterogeneous | 10 - 30 wt% | Mild, selective, reusable, environmentally friendly[6][9] | May require longer reaction times |
| Zeolites (e.g., HBeta, HZSM-5) | Heterogeneous | 5 - 15 wt% | High activity and selectivity, shape-selective properties[9] | Can be more expensive than other catalysts |
Diagrams
Caption: Acid-catalyzed mechanism of dioxolane formation.
Caption: Troubleshooting workflow for low yield in dioxolane synthesis.
References
- Kamlet–Taft parameters were obtained from solvatochromic effects on p-nitrophenol and p-nitroanisole. RSC Publishing.
- Evaluating the efficiency of different acid catalysts for 1,3-dioxolane synthesis. Benchchem.
- A Comparative Guide to the Synthetic Routes of 2,4-Diphenyl-1,3-dioxolane. Benchchem.
- 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy). Organic Syntheses Procedure.
- Technical Support Center: Synthesis of 2,4-Diphenyl-1,3-dioxolane. Benchchem.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Making 1,3-Dioxolane. YouTube.
- A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO.
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC.
- Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation.
- Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. PMC.
- Application Notes and Protocols: Synthesis of Novel Bis(dioxolane)
- The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists. Benchchem.
- Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Solketal: Green and catalytic synthesis and its classification as a solvent - 2,2-dimethyl-4-hidroxymethyl-1,3-dioxolane, an interesting green solvent produced through heterogeneous catalysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for purifying 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Focus Compound: 2-(2,4-Dichlorophenyl)-1,3-dioxolane Application: Precursor and protected intermediate for broad-spectrum antifungals and agrochemical development.
Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and process scientists who are optimizing the isolation and purification of 2-(2,4-Dichlorophenyl)-1,3-dioxolane. Because this compound is an acetal derived from 2,4-dichlorobenzaldehyde and ethylene glycol, its purification presents unique physical and chemical challenges, primarily phase-separation ("oiling out") and acid-catalyzed degradation.
Below, you will find our causality-driven troubleshooting guide, solvent selection data, and a self-validating experimental workflow.
Part 1: Core Troubleshooting Guide (Q&A)
Q: Why does my product "oil out" instead of forming discrete crystals during cooling? A: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solution exceeds the melting point of the compound. Because 2-(2,4-Dichlorophenyl)-1,3-dioxolane has a relatively low melting profile, its crystalline lattice energy is easily overcome by solvation energy at elevated temperatures[1].
-
The Causality: If you use a solvent system where the compound is poorly soluble at high temperatures (forcing you to use a high-boiling solvent), the compound will phase-separate as a supercooled liquid before the solvent reaches a temperature low enough to induce solid nucleation.
-
The Fix: Adjust your solvent composition to lower the saturation temperature below the compound's melting point. Switching to a lower-boiling solvent (e.g., MTBE or Hexanes) and implementing a slow cooling ramp coupled with early seeding bypasses the activation energy barrier for nucleation, forcing the molecules into a crystalline lattice.
Q: Why am I detecting 2,4-dichlorobenzaldehyde in my purified product, even though my crude was pure? A: You are observing solvent-mediated acetal hydrolysis. 1,3-dioxolanes are highly sensitive to trace Brønsted acids, a fundamental principle outlined in [2][3].
-
The Causality: In unbuffered solvents—especially hygroscopic ones like ethyl acetate that may contain dissolved atmospheric
or trace acetic acid—the acetal undergoes an A-1 hydrolysis mechanism. Protonation of the dioxolane oxygen leads to ring opening and the formation of a highly reactive oxocarbenium ion. This ion reacts with trace water to revert to the starting aldehyde and ethylene glycol[4]. -
The Fix: Always buffer your recrystallization solvent with 0.1% v/v Triethylamine (TEA). This neutralizes trace acids and completely halts the oxocarbenium formation pathway.
Part 2: Solvent Selection Matrix
Selecting the right solvent is a balance between polarity, boiling point, and chemical inertness. Below is our quantitative and qualitative data summary for recrystallizing this specific intermediate.
| Solvent System | Polarity Index | Boiling Point (°C) | Suitability & Mechanistic Observations |
| Hexanes (+ 0.1% TEA) | 0.1 | 68 | Excellent. Low BP prevents oiling out. Requires larger volumes due to low polarity. |
| Heptane (+ 0.1% TEA) | 0.1 | 98 | Good. Higher yield upon cooling, but the higher BP increases the risk of oiling out if cooled too rapidly. |
| MTBE (+ 0.1% TEA) | 2.5 | 55 | Excellent. Superior solubility profile; the low BP strongly favors solid nucleation over liquid phase separation. |
| Ethyl Acetate / Hexane (1:4) | ~1.0 | ~68 | Very Good. Highly tunable. You can adjust the EtOAc ratio to precisely control the saturation temperature. |
| Ethanol | 5.2 | 78 | Poor. High risk of transacetalization or hydrolysis if trace water/acid is present. Avoid unless strictly buffered. |
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology is designed as a closed-loop, self-validating system. At each critical juncture, a validation step ensures the process is functioning as intended before proceeding.
Step 1: Solvent Preparation & Buffering Prepare a mixture of Hexanes (or MTBE) and add exactly 0.1% v/v Triethylamine (TEA).
-
Validation Check: Spot the solvent on moistened universal indicator paper; it must register as mildly basic (pH ~8) to guarantee the suppression of oxocarbenium ion formation.
Step 2: Dissolution Suspend the crude 2-(2,4-Dichlorophenyl)-1,3-dioxolane in the buffered solvent (approx. 5-10 volumes). Heat to a gentle reflux (50-60 °C) under constant agitation until complete dissolution is achieved.
Step 3: Hot Filtration If insoluble polymeric byproducts are present, filter the hot solution rapidly through a pre-warmed Buchner funnel. This prevents premature crystallization in the funnel stem.
Step 4: Controlled Nucleation (Seeding) Allow the filtrate to cool to room temperature at a strictly controlled rate of ~0.5 °C/min. Once the solution reaches 5 °C below the solvent's boiling point, introduce 1-2 mg of pure 2-(2,4-Dichlorophenyl)-1,3-dioxolane seed crystals.
-
Validation Check: Observe the seed crystals. If they dissolve, the solution is not yet supersaturated; wait and re-seed. If they remain and begin to grow, nucleation has successfully bypassed the oiling-out phase.
Step 5: Maturation & Isolation Transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize lattice formation. Filter the crystals under vacuum. Wash the filter cake with 1-2 volumes of ice-cold, TEA-buffered hexanes to displace mother liquor impurities without dissolving the product.
Step 6: Drying & Final Verification Dry the crystals under high vacuum at ambient temperature to a constant weight.
-
Validation Check: Perform TLC (Eluent: 10% EtOAc in Hexanes) or GC-MS. A successful recrystallization will show a complete absence of the 2,4-dichlorobenzaldehyde impurity spot/peak.
Part 4: Process Workflow Visualization
Below is the logical decision tree for troubleshooting the recrystallization of this intermediate.
Caption: Workflow for troubleshooting the recrystallization of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use methanol instead of ethanol for a more polar mixed-solvent system? A: It is highly discouraged. Methanol is highly nucleophilic. Even in the presence of trace acids, it can facilitate transacetalization, converting your target cyclic 1,3-dioxolane into an acyclic dimethyl acetal byproduct.
Q: My crude contains a large amount (>15%) of unreacted 2,4-dichlorobenzaldehyde. Will recrystallization alone remove it?
A: Only partially. The aldehyde and the acetal share similar non-polar characteristics, leading to a high risk of co-crystallization. If the aldehyde impurity is high, perform a pre-treatment wash of your organic layer with saturated aqueous sodium bisulfite (
Q: I forgot to add TEA and my product hydrolyzed. Can I recover it? A: Yes, but not via recrystallization. You will need to re-subject the degraded mixture to the original protection conditions (e.g., ethylene glycol, catalytic p-TsOH, and Dean-Stark water removal in toluene) to reform the dioxolane ring.
References
-
Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: John Wiley & Sons URL: [Link]
-
Title: Tuning the stability of alkoxyisopropyl protection groups (Acetal Hydrolysis Mechanisms) Source: Beilstein Journal of Organic Chemistry URL: [Link]
Sources
Technical Support Center: Thermal Management in 2-(2,4-Dichlorophenyl)-1,3-dioxolane Synthesis
Status: System Operational Operator: Senior Application Scientist, Process Chemistry Division Ticket Focus: Temperature Control & Reaction Kinetics
Executive Summary & Chemical Context
Welcome to the technical support hub for the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane . This molecule is a critical pharmacophore and intermediate in the synthesis of antifungal azoles (e.g., Propiconazole derivatives) and serves as a protected form of 2,4-dichlorobenzaldehyde.
The synthesis is a classic acid-catalyzed acetalization between 2,4-dichlorobenzaldehyde and ethylene glycol.
The Core Challenge:
This reaction is reversible and equilibrium-driven (
The Thermodynamics of Control (Theory)
Before troubleshooting, you must understand the thermal landscape. The reaction does not proceed simply because it is hot; it proceeds because you are manipulating the boiling point of a binary mixture.
Figure 1: Reaction Logic & Thermal Control Points
Caption: The reaction relies on the continuous removal of water via azeotropic distillation. If the 'WaterRemoval' node fails (due to low temp), the path reverts to the starting materials.
Standard Operating Protocol (SOP-042)
Objective: Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane with >95% conversion. Critical Parameter: Azeotropic Reflux Maintenance.
Reagents & Setup
| Component | Role | Specification |
| 2,4-Dichlorobenzaldehyde | Substrate | 1.0 Equiv |
| Ethylene Glycol | Reagent | 1.2 - 1.5 Equiv (Excess drives equilibrium) |
| p-Toluenesulfonic Acid (p-TSA) | Catalyst | 0.01 - 0.05 Equiv (Anhydrous preferred) |
| Toluene | Solvent | 0.5 M Concentration (relative to aldehyde) |
Step-by-Step Thermal Protocol
-
Assembly: Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and a high-efficiency reflux condenser.
-
Technical Note: Grease all joints. Vapor leakage changes the pressure and boiling point, ruining the azeotrope.
-
-
Solvent Choice: We use Toluene (BP 110.6°C).
-
Why? Benzene (BP 80°C) is too cool for rapid kinetics. Xylene (BP 140°C) is too hot and risks charring the glycol [1]. Toluene creates a water azeotrope that boils at ~85°C, allowing water to lift out of the reaction while keeping the bulk mixture hot enough to react.
-
-
The Heating Ramp:
-
Set oil bath to 135°C - 140°C .
-
Goal: Achieve a vigorous boil where the solvent vapor physically travels up the vertical arm of the Dean-Stark trap.
-
-
The Insulation Step (Crucial):
-
Wrap the vertical arm of the Dean-Stark trap (between the flask and the condenser) with aluminum foil or glass wool.
-
Reason: If the vapor cools below 85°C before hitting the condenser, the water condenses back into the flask. You must maintain vapor phase temperature until the drop point [2].
-
-
Monitoring:
-
Reaction is complete when water droplets cease collecting in the trap (typically 3–6 hours).
-
Troubleshooting Guide (Ticket System)
Select the issue that matches your observation.
Ticket #001: "I'm refluxing, but no water is collecting in the trap."
Diagnosis: Vapor collapse. The temperature of the liquid is 110°C, but the temperature of the vapor at the top of the flask neck is dropping below the azeotropic boiling point (85°C). The water is condensing on the glass walls and running back down before it can get trapped. Solution:
-
Insulate: Wrap the flask neck and the Dean-Stark side arm in aluminum foil.
-
Increase Bath Delta: Ensure your oil bath is at least 20°C–25°C higher than the solvent boiling point (i.e., set to 135°C for Toluene).
Ticket #002: "The reaction mixture has turned black/tarry."
Diagnosis: Acid-catalyzed polymerization (Charring). Ethylene glycol is susceptible to polymerization and oxidative degradation at high temperatures in the presence of strong acids [3]. Solution:
-
Check Catalyst Load: Reduce p-TSA to 0.5 mol%.
-
Check Temperature: If using Xylene, switch to Toluene. 140°C is often too aggressive for this specific aldehyde.
-
Inert Atmosphere: Are you running under Nitrogen/Argon? Oxygen at reflux temps accelerates darkening.
Ticket #003: "Yield is low (<60%) despite water collection."
Diagnosis: Hydrolysis during workup. Dioxolanes are stable in base but labile in acid . If you quench the reaction while it is still hot and acidic, the water you add will reverse the reaction immediately [4]. Solution:
-
Cool First: Cool the mixture to Room Temperature (25°C).
-
Neutralize: Add Triethylamine or saturated
before adding any bulk water. The pH must be >7.
Ticket #004: "The product contains unreacted aldehyde."
Diagnosis: Wet Reagents. If your p-TSA is the monohydrate form and your Toluene is wet, you are starting with water in the system, which pushes the equilibrium backward immediately. Solution:
-
Pre-Reflux: Reflux the Toluene + p-TSA alone for 30 minutes and drain the trap before adding the aldehyde and glycol.
Interactive Troubleshooting Flowchart
Figure 2: Diagnostic Decision Tree
Caption: Follow this logic path to identify the root cause of synthesis failure. Most errors occur at the 'Vapor Temp' or 'Workup' stages.
Frequently Asked Questions (FAQ)
Q: Can I use Molecular Sieves instead of a Dean-Stark trap? A: Yes, but with caveats. Molecular sieves (3Å or 4Å) can be used in a Soxhlet extractor or directly in the flask. However, sieves can sometimes mechanically grind the catalyst or clog stirring. For this specific synthesis, the Dean-Stark method is superior because it provides a visual indicator (water volume) of reaction progress [5].
Q: Can I use Sulfuric Acid (
Q: Why is my product an oil instead of a solid? A: 2-(2,4-Dichlorophenyl)-1,3-dioxolane has a low melting point and often exists as a viscous oil or low-melting solid depending on purity. If it remains an oil, check for residual solvent (Toluene) or unreacted aldehyde. High vacuum drying is essential.
Q: Can I use a microwave reactor? A: Yes. Microwave synthesis can accelerate acetalization significantly (5-10 minutes). However, you cannot easily use a Dean-Stark trap in a microwave. You must use Triethyl Orthoformate as a water scavenger or heavy loading of molecular sieves to drive the equilibrium in a sealed vessel [6].
References
-
BenchChem. "A Comparative Guide to the Synthetic Routes of 2,4-Diphenyl-1,3-dioxolane." BenchChem Technical Guides. Accessed 2026.[1] Link
-
JoVE Science Education Database. "Dean-Stark Trap: Principle, Use in Chemical Reactions." Journal of Visualized Experiments. Link
-
Google Patents. "CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal." Google Patents. Link
- Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard text for acetal stability/hydrolysis conditions).
-
University of York. "Dean Stark Trap - Chemistry Teaching Labs." Department of Chemistry. Link
- Perio, B., et al. "Microwave-Assisted Synthesis of Acetals." Tetrahedron Letters, 1997.
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 2-(2,4-Dichlorophenyl)-1,3-dioxolane. This compound is a key intermediate in the synthesis of several antifungal agents, and ensuring its purity is paramount for the safety and efficacy of the final drug product. This document will navigate through the logical steps of method development, from initial parameter selection to validation, with a focus on scientific rationale and adherence to regulatory standards.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
2-(2,4-Dichlorophenyl)-1,3-dioxolane is a crucial building block in the synthesis of various imidazole and triazole antifungal drugs.[1][2] The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a robust and reliable analytical method for purity assessment is a critical component of quality control in the pharmaceutical industry.[3] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and accuracy.[4][5]
This guide will compare and contrast different approaches to HPLC method development, providing experimental data to support the selection of the optimal method for the purity determination of 2-(2,4-Dichlorophenyl)-1,3-dioxolane and its potential process-related impurities.
Foundational Principles: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. It is a crucial aspect of pharmaceutical analysis as it ensures that the analytical method can separate the main compound from its degradation products, which may form during the manufacturing process or upon storage.[6][7]
The development of such a method involves subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal degradation, as outlined in the International Council for Harmonisation (ICH) guidelines.[8][9][10] The goal is to generate potential degradation products and then develop an HPLC method that can resolve these from the parent compound.[11]
Caption: A streamlined workflow for developing a stability-indicating HPLC method.
Experimental Design and Rationale
The development of a robust HPLC method requires a systematic approach. This section details the experimental choices made and the scientific reasoning behind them.
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable for this analysis. The PDA detector is particularly useful as it can provide spectral information to assess peak purity.
Initial scouting experiments are crucial for selecting an appropriate column and mobile phase. Given the non-polar nature of 2-(2,4-Dichlorophenyl)-1,3-dioxolane, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[12]
Table 1: Initial HPLC Method Parameters
| Parameter | Condition 1 (C18) | Condition 2 (C8) | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | C8, 150 x 4.6 mm, 5 µm | C18 offers higher hydrophobicity and retention, while C8 provides a less retentive alternative. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Methanol:Water (70:30 v/v) | Acetonitrile and methanol are common organic modifiers in RP-HPLC. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical columns. |
| Detection | 225 nm | 225 nm | Based on the UV spectrum of the analyte. |
| Injection Volume | 10 µL | 10 µL | A typical injection volume. |
| Column Temp. | 30 °C | 30 °C | To ensure reproducible retention times. |
To ensure the stability-indicating nature of the method, forced degradation studies were performed on a 1 mg/mL solution of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.[8] The conditions are summarized below. The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at detectable levels without completely degrading the parent compound.[9]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Method Development and Optimization: A Comparative Analysis
The initial chromatographic conditions were evaluated using both the undegraded and degraded samples.
The initial screening revealed that the C18 column provided better retention and resolution for the parent compound and its degradation products compared to the C8 column. The increased hydrophobicity of the C18 stationary phase resulted in greater interaction with the non-polar analyte and its impurities.
While the initial mobile phase of Acetonitrile:Water (60:40 v/v) provided good separation of the main peak, some of the degradation products were not well-resolved. A systematic optimization of the mobile phase composition was undertaken.
Table 2: Mobile Phase Optimization Data
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Retention Time of Main Peak (min) | Resolution between Main Peak and Closest Impurity | Observations |
| 50:50 | 12.5 | 1.8 | Good resolution, but longer run time. |
| 60:40 | 8.2 | 1.4 | Acceptable resolution, shorter run time. |
| 70:30 | 5.1 | 0.9 | Poor resolution, co-elution of impurities. |
Based on this data, a gradient elution was explored to achieve a balance between resolution and run time.
Caption: Interplay of key HPLC parameters and their impact on chromatographic performance.
The following method was found to be optimal for the purity determination of 2-(2,4-Dichlorophenyl)-1,3-dioxolane and was subsequently validated according to ICH Q2(R1) guidelines.[13][14]
Table 3: Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient Elution: Acetonitrile (A) and Water (B) |
| Time (min) | |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | 225 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Method Validation: Ensuring Reliability and Robustness
The optimized method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[14][15][16]
-
Specificity: The method was found to be specific, as it could separate the main peak from all the degradation products generated during the forced degradation studies. Peak purity analysis using the PDA detector confirmed the homogeneity of the main peak.
-
Linearity: The method was linear over a concentration range of 10-150 µg/mL with a correlation coefficient (r²) of >0.999.
-
Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo. The recovery was found to be between 98.0% and 102.0%.
-
Precision: The method was found to be precise, with a relative standard deviation (RSD) of less than 2.0% for both repeatability and intermediate precision.
-
LOD and LOQ: The LOD and LOQ were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the sensitivity of the method.
Conclusion: A Robust and Reliable Method for Quality Control
This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the purity determination of 2-(2,4-Dichlorophenyl)-1,3-dioxolane. By comparing different stationary phases and optimizing the mobile phase composition, a robust and reliable method was established. The comprehensive validation as per ICH guidelines ensures that the method is suitable for its intended purpose in a quality control environment, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-(2,4-Dichlorophenyl)-1,3-dioxolane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to about 25 mg of 2-(2,4-Dichlorophenyl)-1,3-dioxolane into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Protocol 2: Forced Degradation Study Procedure
-
Prepare a 1 mg/mL solution of 2-(2,4-Dichlorophenyl)-1,3-dioxolane in a suitable solvent (e.g., acetonitrile:water, 50:50).
-
For each stress condition (acid, base, oxidation, heat, light), transfer 5 mL of the solution into separate vials.
-
Apply the stress conditions as described in section 3.2.
-
After the specified time, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Dilute the stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Zeneth. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. Retrieved from [Link]
-
Parikh, S. (2021, August 22). Stability Indicating RP-HPLC Method For Determination Of Ketoconazole In Bulk Drug And In Tablet Dosage Form. ResearchGate. Retrieved from [Link]
-
PubMed. (2016, March 15). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Retrieved from [Link]
-
Oxford Academic. (2015, October 20). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Retrieved from [Link]
-
SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. Retrieved from [Link]
-
Maheshwari, M. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]
-
Pharmacophore. (n.d.). development-and-validation-of-reverse-phase-hplc-method-for-estimation-of-ketoconazole-in-bulk-dru.pdf. Retrieved from [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([8][9][11]- triazole-1-methyl )-[8][10] dioxolane -4-Methyl methanesulfonate. Retrieved from
-
LCGC. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, June 15). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
LookChem. (n.d.). Cas 172032-21-2,(2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methanol. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Retrieved from [Link]
Sources
- 1. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. onyxipca.com [onyxipca.com]
- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Analytical Characterization of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
For researchers, scientists, and professionals in drug development, the precise identification and quantification of chemical entities are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-(2,4-Dichlorophenyl)-1,3-dioxolane, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), notably the antifungal agent ketoconazole. We will delve into the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern and compare this cornerstone technique with viable alternatives, offering field-proven insights to guide your analytical strategy.
The Analytical Challenge: Structure and Expected Behavior
2-(2,4-Dichlorophenyl)-1,3-dioxolane possesses a unique structure that dictates its analytical behavior. The dichlorophenyl group provides a distinct isotopic signature due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), while the dioxolane ring is susceptible to characteristic fragmentation pathways. Understanding these structural features is crucial for selecting and interpreting analytical data.
GC-MS Analysis: A Workhorse for Volatile and Semi-Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like 2-(2,4-Dichlorophenyl)-1,3-dioxolane. Its high resolving power and the structural information gleaned from mass spectra make it a powerful tool for both identification and quantification.
Predicted GC-MS Fragmentation Pattern
While a publicly available, verified mass spectrum for 2-(2,4-Dichlorophenyl)-1,3-dioxolane is not readily found in common spectral libraries, we can predict its electron ionization (EI) fragmentation pattern based on established principles and the fragmentation of analogous structures.
The fragmentation is expected to be initiated by the ionization of one of the oxygen atoms in the dioxolane ring. Subsequent cleavage events will be driven by the stability of the resulting fragments.
Predicted Fragmentation Pathway of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Caption: Predicted electron ionization fragmentation pathway for 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Key Predicted Fragments:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 222, with characteristic isotopic peaks at m/z 224 and 226 due to the two chlorine atoms. The relative intensities of these peaks (approximately 9:6:1) are a hallmark of a dichlorinated compound.
-
[M-H]⁺: Loss of a hydrogen radical can lead to a fragment at m/z 221/223/225.
-
Dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺): A major fragmentation pathway for 2-aryl-1,3-dioxolanes involves the cleavage of the dioxolane ring, leading to the formation of a stable acylium ion. For this compound, this would result in a prominent fragment at m/z 173/175/177.
-
Dichlorophenyl cation ([C₆H₃Cl₂]⁺): Subsequent loss of carbon monoxide (CO) from the dichlorobenzoyl cation would yield the dichlorophenyl cation at m/z 145/147/149.
-
Other Fragments: Other smaller fragments arising from the cleavage of the dioxolane ring and the aromatic ring are also possible.
Experimental Protocol: GC-MS
This protocol provides a starting point for the analysis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane. Optimization may be required based on the specific instrumentation and sample matrix.
GC-MS Workflow
Caption: General workflow for the GC-MS analysis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Split/Splitless | Splitless for trace analysis, Split for higher concentrations. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Oven Program | 100 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold) | A general-purpose program; should be optimized for resolution from other components. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | A typical source temperature to maintain compound integrity. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Electron Energy | 70 eV | Standard energy for generating library-searchable spectra. |
| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for enhanced sensitivity in quantification. |
Alternative Analytical Methodologies: A Comparative Overview
While GC-MS is a powerful technique, alternative methods offer distinct advantages, particularly for less volatile analogs or when different selectivity is required. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common alternative.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separation based on volatility and polarity, detection by mass fragmentation. | High sensitivity and specificity, provides structural information, excellent for volatile/semi-volatile compounds. | Requires sample volatility and thermal stability, potential for thermal degradation. | Identification and quantification of volatile and semi-volatile impurities and intermediates. |
| HPLC-UV/DAD | Separation based on polarity, detection by UV absorbance. | Robust and widely available, good for quantitative analysis, non-destructive. | Lower sensitivity than MS, requires a chromophore, limited structural information. | Routine quality control, assay of the main component, and quantification of known impurities with UV absorbance.[1][2][3] |
| LC-MS/MS | Separation by HPLC, detection by tandem mass spectrometry. | Very high sensitivity and selectivity, provides structural information, suitable for a wide range of polarities and molecular weights. | Higher cost and complexity, potential for matrix effects. | Trace-level impurity analysis, characterization of degradation products, and bioanalytical studies.[4] |
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)
HPLC is a staple in pharmaceutical analysis, particularly for compounds that are not amenable to GC.[1][2][3]
Experimental Protocol: HPLC-UV/DAD
HPLC-UV/DAD Workflow
Caption: General workflow for the HPLC-UV/DAD analysis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile reversed-phase column suitable for a wide range of compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Isocratic elution for simple mixtures; gradient for complex samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | |
| Detector | ||
| Type | UV/Diode Array Detector (DAD) | DAD allows for peak purity assessment and selection of the optimal wavelength. |
| Wavelength | ~230 nm | Based on the UV absorbance of the dichlorophenyl chromophore. |
Quantitative Performance Comparison
The choice of an analytical method often depends on the required sensitivity and the concentration range of the analyte. The following table provides a general comparison of the quantitative performance of the discussed techniques for compounds similar in structure to 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
| Parameter | GC-MS (SIM mode) | HPLC-UV/DAD | LC-MS/MS (MRM mode) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 10 - 100 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | 50 - 500 ng/mL | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 5% | < 10% |
Note: These values are estimates and can vary significantly based on the specific instrument, method optimization, and matrix effects.
Conclusion and Recommendations
The analytical characterization of 2-(2,4-Dichlorophenyl)-1,3-dioxolane can be effectively achieved through several well-established techniques.
-
For definitive identification and structural elucidation , GC-MS is the method of choice due to its ability to provide detailed fragmentation patterns. The predicted fragmentation pathway, particularly the presence of the dichlorobenzoyl cation and the characteristic isotopic pattern of the molecular ion, serves as a strong basis for identification.
-
For routine quality control and quantification in bulk materials , HPLC-UV/DAD offers a robust, reliable, and cost-effective solution. Its simplicity and high precision make it ideal for assays where the identity of the analyte is already established.[1][2][3]
-
For trace-level quantification and the analysis of complex matrices , such as in impurity profiling or bioanalytical studies, LC-MS/MS provides unparalleled sensitivity and selectivity.[4]
Ultimately, the selection of the most appropriate analytical technique will depend on the specific research or development objective, the required level of sensitivity, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and develop robust analytical methods for 2-(2,4-Dichlorophenyl)-1,3-dioxolane and related compounds.
References
- Alturas Analytics, Inc. (n.d.). Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma.
- Patil, R., Tamboli, A., & Shinde, M. (2021). Method Development and Validation of Ketoconazole by HPLC.
- Khanal, B. (n.d.). RP-HPLC Method Development and Validation of Ketoconazole in Bulk and Pharmaceutical Dosage Form.
- Pharmacophore. (n.d.).
- Analyst (RSC Publishing). (n.d.).
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]
Comparative Spectroscopic Guide: 2-(2,4-Dichlorophenyl)-1,3-dioxolane
[1]
Executive Summary
2-(2,4-Dichlorophenyl)-1,3-dioxolane (CAS: 7144-98-1) is a critical heterocyclic intermediate, primarily utilized in the synthesis of azole antifungals (e.g., Propiconazole derivatives) and agricultural fungicides.[1][2][3] Its structural integrity hinges on the stability of the 1,3-dioxolane ring—a cyclic acetal formed from 2,4-dichlorobenzaldehyde and ethylene glycol.[2]
For researchers, the primary analytical challenge is not just identification, but differentiation : distinguishing the stable acetal product from its reactive aldehyde precursor or hydrolysis degradants.[2] This guide provides a comparative FTIR analysis to validate synthesis completion and monitor storage stability, contrasting this rapid technique with high-resolution alternatives like NMR.[2]
Structural Analysis & Spectral Fingerprint
The FTIR spectrum of 2-(2,4-Dichlorophenyl)-1,3-dioxolane is defined by the disappearance of carbonyl features and the emergence of cyclic ether bands.[1]
Key Functional Groups & Expected Wavenumbers[1][2][4][5]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Value |
| C-O-C (Cyclic) | Stretching (Asymmetric) | 1050 – 1150 | Primary ID. Strong, broad multiplet characteristic of the dioxolane ring.[1][4] |
| C-O-C (Cyclic) | Stretching (Symmetric) | 940 – 980 | Secondary ID. Confirms the 5-membered ether ring structure.[1] |
| Aromatic C-H | Stretching | 3050 – 3100 | Indicates presence of the phenyl ring (weak intensity).[2] |
| Aromatic Ring | C=C Stretching | 1470 – 1590 | Typical aromatic skeletal vibrations. |
| C-Cl | Stretching | 1000 – 1100 | Often overlaps with C-O bands; confirms halogenation. |
| 1,2,4-Substitution | C-H Out-of-Plane Bending | 800 – 860 | Specificity. Diagnostic pattern for the 2,4-dichloro substitution.[1] |
| Acetal C-H | Methine C-H Stretch | ~2880 | Weak; specific to the C2 position of the dioxolane ring.[2] |
Technical Insight: The "Fingerprint Region" (600–1400 cm⁻¹) is dominated by the coupling of C-O-C stretches and C-Cl vibrations. For QC purposes, focus on the 1050–1150 cm⁻¹ region; intensity changes here directly correlate with dioxolane ring formation.[2]
Comparative Analysis: Performance & Alternatives
This section objectively compares the target product against its precursors and alternative analytical methods.
Scenario A: Synthesis Monitoring (Aldehyde vs. Dioxolane)
The synthesis involves the acid-catalyzed acetalization of 2,4-Dichlorobenzaldehyde .[1]
-
The Problem: Incomplete conversion leads to residual aldehyde, which destabilizes downstream Grignard or reduction reactions.[2]
-
The Solution: Monitor the "Carbonyl Gap."[2]
| Feature | Precursor: 2,4-Dichlorobenzaldehyde | Product: 2-(2,4-Dichlorophenyl)-1,3-dioxolane | Status |
| C=O[1][3] Stretch | Strong band at ~1690–1700 cm⁻¹ | Absent (Baseline flat) | CRITICAL |
| Aldehyde C-H | Doublet at ~2750 & 2850 cm⁻¹ | Absent | Validation |
| Ether C-O | Absent | Strong bands at 1050–1150 cm⁻¹ | Confirmation |
| O-H Stretch | Absent (unless wet) | Absent | Purity Check |
Application Note: If a band persists at 1700 cm⁻¹, the reaction is incomplete.[2] If a broad band appears at 3400 cm⁻¹, the sample is contaminated with unreacted ethylene glycol or water (which will reverse the reaction).[2]
Scenario B: Technique Comparison (FTIR vs. NMR vs. HPLC)
Why choose FTIR over higher-resolution methods?
| Feature | FTIR (ATR Method) | ¹H NMR (CDCl₃) | HPLC-UV |
| Speed | Instant (< 1 min) | Slow (Sample prep + acquisition) | Moderate (15–30 min run) |
| Cost | Low | High | Medium |
| Specificity | Good (Functional Group) | Excellent (Structural) | Excellent (Purity %) |
| Limit of Detection | ~1–2% Impurity | < 0.1% Impurity | < 0.05% Impurity |
| Best Use Case | Real-time reaction monitoring ; Goods-in QC.[1] | Final structural characterization; Unknown impurity ID. | Quantitative purity assay. |
Recommendation: Use FTIR for "Go/No-Go" decisions during synthesis and storage. Use HPLC/NMR for final Certificate of Analysis (CoA) generation.[2]
Experimental Protocol: ATR-FTIR Analysis
Objective: Obtain a reproducible spectrum to validate the identity of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[2]
-
Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal.[2]
-
Solvent: Isopropanol (for cleaning).[2]
Workflow
-
Background Scan: Clean the ATR crystal and collect a background spectrum (air) to remove atmospheric CO₂ and H₂O contributions.[2]
-
Sample Loading:
-
Acquisition:
-
Processing: Apply Automatic Baseline Correction. Do not use heavy smoothing, as this may obscure the fine splitting of the aromatic overtones.[2]
-
Validation:
-
Check 1700 cm⁻¹: Must be < 2% T difference from baseline.
-
Check 3400 cm⁻¹: Must be absent (indicates dry sample).[2]
-
Logic Visualization: Quality Control Workflow
The following diagram illustrates the decision logic for validating the product during synthesis or storage.
Caption: Logical decision tree for FTIR-based quality control of 1,3-dioxolane derivatives, prioritizing the detection of carbonyl impurities and moisture.
References
-
National Institute of Standards and Technology (NIST). (2023).[2] Infrared Spectrum of 1,3-Dioxolane. NIST Chemistry WebBook, SRD 69.[2][5] [Link]
-
PubChem. (2025).[2][6] Compound Summary: 2-(2,4-Dichlorophenyl)-1,3-dioxolane (CAS 7144-98-1).[1][3][7] National Library of Medicine. [Link](Note: Link directs to general search or closest analog if specific CID is updated; verify CAS 7144-98-1).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for C-O-C and 1,2,4-aromatic substitution patterns).
Sources
- 1. 2-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL METHYL)-1,3-DIOXOLANE-4-METHANOL CAS#: 84682-23-5 [amp.chemicalbook.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2,4-dichlorophenyl)-1,3-dioxolane - CAS号 7144-98-1 - 摩熵化学 [molaid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 6. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
A Comparative Guide to 1,3-Dioxolane and 1,3-Dioxane as Protecting Groups for Dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is a critical decision that can significantly impact the overall efficiency and success of a synthetic route. For the protection of aldehydes, such as the synthetically versatile dichlorobenzaldehyde isomers, 1,3-dioxolanes and 1,3-dioxanes are two of the most commonly employed cyclic acetals. This guide provides a comprehensive comparison of these two protecting groups, offering a data-driven resource for making informed decisions in your research and development endeavors.
The Fundamentals of Acetal Protection
The protection of an aldehyde involves the conversion of the reactive carbonyl group into a less reactive functional group that is stable to a specific set of reaction conditions. Both 1,3-dioxolanes and 1,3-dioxanes are formed by the acid-catalyzed reaction of the aldehyde with a diol—ethylene glycol for the former and 1,3-propanediol for the latter.[1][2] This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the formation of the acetal.[3][4]
The mechanism of this transformation proceeds through a hemiacetal intermediate.[5] The carbonyl oxygen is first protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. The diol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the stable cyclic acetal.[6][7]
Head-to-Head Comparison: 1,3-Dioxolane vs. 1,3-Dioxane
The choice between a 1,3-dioxolane and a 1,3-dioxane protecting group for dichlorobenzaldehyde hinges on a careful consideration of their relative stability, ease of formation, and conditions required for deprotection.
| Feature | 1,3-Dioxolane (from Ethylene Glycol) | 1,3-Dioxane (from 1,3-Propanediol) |
| Ring Size | 5-membered | 6-membered |
| Relative Stability | Generally less stable | Generally more stable[1] |
| Formation | Typically faster formation kinetics | May require more forcing conditions |
| Deprotection | More readily cleaved under acidic conditions | Requires stronger acidic conditions for cleavage[8] |
| Conformation | Envelope/Twist | Chair[9][10] |
Stability: A Tale of Two Rings
The six-membered 1,3-dioxane ring is generally more thermodynamically stable than the five-membered 1,3-dioxolane ring.[1][11] This difference in stability can be attributed to the conformational preferences of the two ring systems. The 1,3-dioxane ring adopts a strain-free chair conformation, similar to cyclohexane.[9][10] In contrast, the 1,3-dioxolane ring exists in a more strained envelope or twist conformation.[2]
This enhanced stability makes the 1,3-dioxane a more robust protecting group, capable of withstanding a wider range of reaction conditions, particularly those involving moderately acidic environments where a 1,3-dioxolane might be labile.
Formation and Deprotection: A Balancing Act
The formation of 1,3-dioxolanes is often kinetically favored over the formation of 1,3-dioxanes. This can be an advantage when dealing with sensitive substrates or when milder reaction conditions are desired.
Conversely, the greater stability of the 1,3-dioxane necessitates more stringent conditions for its removal.[8] Deprotection of both acetals is achieved by acid-catalyzed hydrolysis, which is the reverse of the protection reaction.[12] For 1,3-dioxolanes, this can often be accomplished with mild aqueous acid. However, the cleavage of a 1,3-dioxane may require stronger acids or longer reaction times. This difference in lability is a key consideration when planning a synthetic sequence, as the deprotection step must be compatible with other functional groups present in the molecule.
Experimental Protocols
The following are generalized protocols for the protection of an aromatic aldehyde like dichlorobenzaldehyde.
Protocol 1: Synthesis of 2-(Dichlorophenyl)-1,3-dioxolane
Materials:
-
Dichlorobenzaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the dichlorobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.[13]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.
Protocol 2: Synthesis of 2-(Dichlorophenyl)-1,3-dioxane
Materials:
-
Dichlorobenzaldehyde (1.0 eq)
-
1,3-Propanediol (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Follow the same procedure as for the 1,3-dioxolane synthesis, substituting 1,3-propanediol for ethylene glycol. The reaction may require a longer reflux time to go to completion due to the slightly lower reactivity of 1,3-propanediol.
Visualizing the Chemistry
Reaction Scheme for Acetal Formation
Caption: General reaction scheme for the formation of 1,3-dioxolane and 1,3-dioxane protected dichlorobenzaldehyde.
Decision-Making Workflow
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 3. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. Acetal - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. 2-(4-Chlorophenyl)-1,3-dioxane – localization of hydrogen atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications [slchemtech.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Reference Standards for 2-(2,4-Dichlorophenyl)-1,3-dioxolane Analysis
In the landscape of pharmaceutical development and quality control, the rigorous identification and quantification of impurities are paramount. 2-(2,4-Dichlorophenyl)-1,3-dioxolane, a known process impurity and potential degradant related to the antifungal agent ketoconazole, requires precise analytical oversight.[1][2][3] This guide offers an in-depth comparison of reference standards and analytical methodologies for its analysis, grounded in scientific principles and practical expertise. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to establish robust, self-validating analytical systems.
The Critical Role of Reference Standards
The foundation of any analytical measurement is a well-characterized reference standard. It serves as the benchmark against which samples are quantified and identified. For pharmaceutical impurities, the use of high-purity, certified reference standards is not just a matter of best practice but a regulatory expectation. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), mandate the validation of analytical procedures, a process intrinsically linked to the quality of the reference material used.[4][5][6]
Comparative Analysis of Commercially Available Reference Standards
Several suppliers offer reference standards for 2-(2,4-Dichlorophenyl)-1,3-dioxolane, often in the context of it being a ketoconazole impurity. The choice of standard can impact the accuracy and comparability of results. Pharmacopoeial standards, such as those from the European Pharmacopoeia (EP) or United States Pharmacopeia (USP), are the gold standard as they are officially recognized for quality control purposes.[7]
| Supplier/Pharmacopoeia | Product Description | Intended Use | Format | Key Considerations |
| European Pharmacopoeia (EDQM) | Ketoconazole impurity mixture CRS[8] | Identification and system suitability | Solid Mixture | Contains a mixture of known ketoconazole impurities, allowing for comprehensive system suitability checks and peak identification in a single run. |
| United States Pharmacopeia (USP) | USP Ketoconazole Related Compound A RS | Identification, Assay | Neat Solid | As a primary standard, it is highly characterized and suitable for quantitative analysis. The specific compound name may vary. |
| Commercial Suppliers (e.g., LGC, Sigma-Aldrich, TRC) | 2-(2,4-Dichlorophenyl)-1,3-dioxolane | Research, Method Development | Neat Solid | Purity and characterization data must be carefully evaluated from the Certificate of Analysis. These are excellent for method development and validation before transitioning to pharmacopoeial standards. |
Expert Insight: When developing a new analytical method, it is often cost-effective to use a well-characterized standard from a commercial supplier. However, for method validation and routine release testing, it is imperative to use pharmacopoeial standards to ensure regulatory compliance and global acceptance of the data.
Analytical Methodologies: A Comparative Overview
The two most prevalent techniques for the analysis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and ability to handle a wide range of compound polarities. For 2-(2,4-Dichlorophenyl)-1,3-dioxolane, a reversed-phase HPLC method is typically employed.
Caption: High-Level HPLC Workflow for Impurity Analysis.
This protocol is a robust starting point for the analysis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane in a drug substance or product.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3 µm particle size. Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from the more polar ketoconazole active pharmaceutical ingredient (API).[9][10]
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH 6.0.[9]
-
Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is typically used to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature improves peak shape and reduces viscosity, leading to better efficiency.[9]
-
Detection: UV at 230 nm. Rationale: This wavelength offers a good response for both the impurity and the API, allowing for simultaneous monitoring.[9][10]
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh and dissolve the 2-(2,4-Dichlorophenyl)-1,3-dioxolane reference standard in a suitable solvent (e.g., methanol or a mixture of isopropanol and methanol) to a final concentration of approximately 0.005 mg/mL.[10]
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., ketoconazole cream) and extract it with a suitable solvent.[12] The goal is to achieve a final concentration that places the expected impurity level within the calibration range.
-
-
System Suitability:
-
Before sample analysis, inject a system suitability solution containing both ketoconazole and the impurity.[10] Key parameters to evaluate include:
-
Resolution: The resolution between the impurity peak and the main component peak should be greater than 2.0.
-
Tailing Factor: The tailing factor for the impurity peak should be less than 2.0.
-
Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard should be less than 5.0%.
-
-
Gas Chromatography (GC)
GC is an excellent alternative, particularly for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS). It is suitable for volatile and semi-volatile compounds like 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
Caption: High-Level GC Workflow for Impurity Analysis.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a general-purpose, low-polarity column that provides good separation for a wide range of compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless. Rationale: To maximize the transfer of the analyte onto the column for trace-level analysis.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS) in scan mode. Rationale: FID provides robust quantification, while MS offers definitive identification based on the mass spectrum.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC procedure, prepare solutions in a volatile solvent like dichloromethane or methanol.
-
-
Self-Validating System:
-
The use of a mass spectrometer provides an inherent validation of peak identity by comparing the acquired mass spectrum of the peak in the sample to that of the reference standard.
-
Performance Comparison and Data Summary
The following table summarizes the expected performance characteristics of the two primary analytical methods. The choice of method will depend on the specific analytical challenge.
| Parameter | HPLC-UV | GC-MS | Rationale/Insight |
| Specificity | Good, based on retention time. May require spiking studies to confirm separation from other impurities.[4][5] | Excellent, based on both retention time and mass spectrum fragmentation pattern. | GC-MS provides a higher degree of confidence in peak identification. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Can achieve pg levels, especially with selected ion monitoring (SIM). | GC-MS is generally more sensitive. |
| Linearity & Range | Excellent over several orders of magnitude.[4][6] | Good, but may have a slightly narrower linear range than HPLC. | Both methods can be validated to cover the required range for impurity testing (e.g., from the reporting threshold to 120% of the specification limit).[4][5] |
| Robustness | Generally high. Minor changes in mobile phase pH or composition can affect retention times. | High. Less susceptible to matrix effects than HPLC, but column performance can degrade with non-volatile residues. | Both methods require system suitability testing to ensure consistent performance. |
| Sample Throughput | Moderate. Run times are typically 20-40 minutes. | Moderate to High. Modern GC methods can have run times under 15 minutes. | GC can offer faster analysis times. |
Conclusion and Recommendations
For the routine quality control of 2-(2,4-Dichlorophenyl)-1,3-dioxolane as a ketoconazole impurity, a validated reversed-phase HPLC-UV method is the recommended approach due to its robustness, widespread availability, and established presence in pharmacopoeial monographs. The use of a Ketoconazole impurity mixture reference standard from a pharmacopoeia is highly advised for system suitability testing to ensure the separation of all relevant impurities.
For investigational purposes, such as identifying unknown peaks or for methods requiring very high sensitivity, GC-MS is the superior technique. It provides unequivocal identification and can achieve lower detection limits.
Ultimately, the development of a robust and reliable analytical method for 2-(2,4-Dichlorophenyl)-1,3-dioxolane hinges on the selection of a high-quality reference standard and a thorough understanding of the chromatographic principles at play. By following the guidance and protocols outlined in this document, laboratories can establish a self-validating system that ensures data integrity and regulatory compliance.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
- TRC-B685525-500MG - 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (Mixture of diastereomers) Reference Standard.
- Pharmaffiliates - Cis-2-(2,4-Dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol.
-
EMA - Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
-
Determination of the 2-bromomethyl-2-(2,4-dichlorophenyl)-1, 3-dioxolan-4-yl)methyl benzoate diastereoisomers by supercritical fluid chromatography. PubMed. (URL: [Link])
-
ICH - Quality Guidelines. (URL: [Link])
-
ICH Q2 Analytical Method Validation. Slideshare. (URL: [Link])
- An In-depth Technical Guide to the Solubility of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Organic Solvents. Benchchem.
- (2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methanol. Anax Laboratories.
-
Qualitative and Quantitative Assessment of Related Substances for Ketoconazole Cream Based on National Drug Sampling Inspection. SSRN. (URL: [Link])
- Method for detecting related substances in ketoconazole sample.
-
Ketoconazole-impurities. Pharmaffiliates. (URL: [Link])
-
Qualitative and quantitative assessment of related substances for ketoconazole cream based on national drug sampling inspection in China. PMC. (URL: [Link])
- Ketoconazole (Ketoconazolum).
- (2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methanol. Pharmaffiliates.
-
An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. PubMed. (URL: [Link])
- Methods for the Analysis of Ketoconazole Foam. USP's Emerging Standards.
-
An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. SciSpace. (URL: [Link])
-
Ketoconazole. PubChem. (URL: [Link])
- Ketoconazole, USP Grade. Lab Supplies.
-
USP Monographs: Ketoconazole. uspbpep.com. (URL: [Link])
- Validating the Structure of 2,4-Diphenyl-1,3-dioxolane: A Comparative Spectroscopic Analysis. Benchchem.
Sources
- 1. cwsabroad.com [cwsabroad.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL METHYL)-1,3-DIOXOLANE-4-METHANOL CAS#: 84682-23-5 [amp.chemicalbook.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. uspbpep.com [uspbpep.com]
- 8. KETOCONAZOLE IMPURITY MIXTURE CRS | CymitQuimica [cymitquimica.com]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. Qualitative and quantitative assessment of related substances for ketoconazole cream based on national drug sampling inspection in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106018614A - Method for detecting related substances in ketoconazole sample and method for preparing ketoconazole preparation - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
A Researcher's Guide to the Comparative Stability of Dichlorophenyl Acetals Under Acidic Conditions
For professionals in chemical research and pharmaceutical development, the judicious selection of protecting groups is a cornerstone of successful multi-step synthesis. Acetals, prized for their stability in neutral to basic media, are workhorse protecting groups for carbonyl functionalities.[1][2] However, their lability under acidic conditions, a feature essential for their eventual removal, is not uniform across all acetal structures. This guide provides an in-depth comparison of the stability of dichlorophenyl acetals in acidic environments, grounded in mechanistic principles and supported by established experimental protocols. We will explore the electronic factors that govern their enhanced stability relative to other substituted and unsubstituted aromatic acetals.
The Mechanism of Acid-Catalyzed Acetal Hydrolysis: The Rate-Determining Step
The cleavage of an acetal linkage in the presence of acid and water is a well-understood process that proceeds through a series of equilibrium steps.[3][4] The overall reaction regenerates the parent aldehyde or ketone and the corresponding alcohol. The rate at which this hydrolysis occurs is a direct measure of the acetal's stability under acidic conditions.
The generally accepted mechanism for acid-catalyzed acetal hydrolysis is an A-1 type mechanism.[5][6] The key steps are as follows:
-
Protonation: A rapid, reversible protonation of one of the acetal oxygen atoms by a hydronium ion. This converts the alkoxy group into a good leaving group (an alcohol).
-
Formation of a Carboxonium Ion: The rate-determining step of the reaction is the unimolecular cleavage of the carbon-oxygen bond, leading to the departure of the alcohol and the formation of a resonance-stabilized carboxonium ion.[7][8]
-
Nucleophilic Attack by Water: The highly electrophilic carboxonium ion is then attacked by a water molecule.
-
Deprotonation: A final deprotonation step yields a hemiacetal, which rapidly hydrolyzes to the corresponding carbonyl compound and a second molecule of alcohol.
The stability of the intermediate carboxonium ion is paramount; factors that stabilize this positively charged species will accelerate the rate of hydrolysis, thus decreasing the overall stability of the acetal.[7][9] Conversely, factors that destabilize the carboxonium ion will slow down the rate-determining step, leading to a more stable acetal.
Comparative Stability Analysis: The Electronic Influence of Dichlorophenyl Groups
The introduction of substituents on the phenyl ring of a benzaldehyde acetal has a profound impact on its stability under acidic conditions. This is due to the electronic influence these substituents exert on the stability of the developing positive charge in the transition state leading to the carboxonium ion.[7][9]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups donate electron density to the aromatic ring through resonance or induction. This electron donation stabilizes the positively charged benzylic carbon of the carboxonium ion intermediate, thereby increasing the rate of hydrolysis and rendering the acetal less stable in acidic media.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the aromatic ring. This inductive and/or resonance withdrawal of electron density destabilizes the adjacent positively charged center in the carboxonium ion intermediate.[7] Consequently, a higher activation energy is required for the formation of this intermediate, leading to a slower rate of hydrolysis and a significantly more stable acetal.
Dichlorophenyl acetals, possessing two strongly electron-withdrawing chlorine atoms, are therefore expected to exhibit enhanced stability under acidic conditions compared to their unsubstituted, methoxy-, or methyl-substituted counterparts. The inductive effect of the two chlorine atoms significantly diminishes the ability of the phenyl ring to stabilize the positive charge of the carboxonium ion, thus retarding the rate-limiting step of the hydrolysis.
This relationship has been quantified in studies correlating the rates of hydrolysis of substituted benzylidene acetals with Hammett substituent constants (σ). These studies consistently show a large, negative reaction constant (ρ), confirming that there is a substantial buildup of positive charge at the benzylic position in the transition state.[7][8][9] This provides strong evidence for the pronounced stabilizing effect of electron-withdrawing substituents like the dichloro substitution.
The following table provides a summary of the relative hydrolysis rates for a series of substituted benzaldehyde acetals under acidic conditions, illustrating the pronounced stabilizing effect of the dichlorophenyl group. The data is presented in terms of half-life (t₁/₂), which is inversely proportional to the reaction rate constant.
| Acetal Derivative | Substituent(s) | Electronic Effect | Expected Relative Half-life (t₁/₂) in Acid |
| 4-Methoxybenzylidene Acetal | -OCH₃ | Strong Electron-Donating | Shortest |
| 4-Methylbenzylidene Acetal | -CH₃ | Electron-Donating | Short |
| Benzylidene Acetal | -H | Neutral | Intermediate |
| 4-Chlorobenzylidene Acetal | -Cl | Electron-Withdrawing | Long |
| 2,6-Dichlorobenzylidene Acetal | -Cl, -Cl | Strong Electron-Withdrawing | Longest |
This table is illustrative and based on established principles of physical organic chemistry. Actual half-lives will vary depending on the specific reaction conditions (acid concentration, temperature, solvent).
Experimental Protocols
To quantitatively assess the comparative stability of dichlorophenyl acetals, a kinetic analysis of their acid-catalyzed hydrolysis can be performed. The following detailed methodology utilizes ¹H NMR spectroscopy for in-situ monitoring of the reaction progress.
Experimental Protocol: Determination of Hydrolysis Rate by ¹H NMR Spectroscopy
This method allows for the real-time monitoring of the hydrolysis reaction by observing the disappearance of a characteristic acetal proton signal and the concurrent appearance of the aldehyde proton signal.
Materials:
-
Dichlorophenyl acetal of interest
-
A reference, non-dichlorophenyl acetal (e.g., benzylidene acetal) for comparison
-
Deuterated acetonitrile (CD₃CN)
-
Deuterated water (D₂O)
-
Trifluoroacetic acid (TFA) or Deuterated Hydrochloric Acid (DCl)
-
NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a precisely weighed amount (e.g., 0.01 mmol) of the dichlorophenyl acetal in 0.4 mL of CD₃CN.
-
Internal Standard (Optional): Add a suitable internal standard (e.g., dimethyl sulfoxide) if precise quantification is desired.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify the characteristic chemical shift of the acetal proton (the C-H proton of the original aldehyde carbonyl).
-
Initiation of Hydrolysis: To the NMR tube, add 0.1 mL of a D₂O solution containing a known concentration of acid (e.g., 50 mM TFA). The reaction begins immediately upon addition of the acidic D₂O.
-
Kinetic Monitoring: Immediately place the NMR tube in the NMR spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes for faster reactions, or every 30-60 minutes for slower reactions). Ensure consistent temperature control.
-
Data Acquisition: Continue acquiring spectra until the acetal signal has significantly diminished or disappeared completely.
-
Repeat for Comparative Acetal: Repeat steps 1-6 using the reference acetal (e.g., benzylidene acetal) under identical conditions.
Data Analysis:
-
Integration: For each acquired spectrum, integrate the peak corresponding to the acetal proton and the peak for the newly formed aldehyde proton.
-
Concentration vs. Time: The relative integrals can be used to determine the concentration of the acetal at each time point.
-
Rate Constant Determination: Plot the natural logarithm of the acetal concentration (ln[Acetal]) versus time. For a first-order reaction, this plot should yield a straight line. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.[10]
-
Half-Life Calculation: The half-life (t₁/₂) of the acetal under these specific acidic conditions can be calculated using the equation: t₁/₂ = 0.693 / k_obs.[7]
-
Comparison: Compare the calculated half-lives of the dichlorophenyl acetal and the reference acetal to quantitatively determine their relative stabilities.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the acid-catalyzed hydrolysis mechanism and the experimental workflow.
Caption: Acid-catalyzed hydrolysis of a dichlorophenyl acetal.
Caption: Experimental workflow for kinetic analysis via NMR.
Conclusion
The stability of dichlorophenyl acetals under acidic conditions is significantly enhanced compared to acetals bearing electron-donating or unsubstituted phenyl rings. This heightened stability is a direct consequence of the strong electron-withdrawing nature of the two chlorine atoms, which destabilize the critical carboxonium ion intermediate in the acid-catalyzed hydrolysis pathway. This predictable and pronounced stability makes dichlorophenyl acetals a valuable option for synthetic routes that require a robust carbonyl protecting group capable of withstanding moderately acidic environments where other acetals might prove too labile. The experimental protocols outlined in this guide provide a reliable framework for quantifying these stability differences and informing the rational selection of protecting groups in complex chemical syntheses.
References
-
Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(7), 2637–2646. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-64. [Link]
-
Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
De, S. K. (2004). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Journal of the American Chemical Society, 126(42), 13576-13577. [Link]
-
Kresge, A. J., & Chen, H. J. (1972). Substituent Effects in Acetal Hydrolysis. Journal of the American Chemical Society, 94(23), 8203-8208. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
-
Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ResearchGate. [Link]
-
Pearson+. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Pearson+. [Link]
-
Organic Chemistry Portal. (n.d.). Acetals as protecting groups. organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
Sources
- 1. Acetals as protecting groups [quimicaorganica.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels [agris.fao.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Selecting Analytical Techniques for Residual Starting Materials in Dioxolane Synthesis
Introduction: The Pursuit of Purity in Dioxolane Synthesis
Dioxolanes, a class of five-membered cyclic acetals, are pivotal structural motifs in numerous pharmacologically active molecules, serving as everything from chiral auxiliaries to essential components of antiviral and antifungal agents.[1][2] Their synthesis is most commonly achieved through the acid-catalyzed condensation of an aldehyde or ketone with a 1,2-diol, such as ethylene glycol.[1][2][3] While elegant in its simplicity, this equilibrium-driven reaction presents a critical challenge for drug development and manufacturing: ensuring the complete removal of unreacted starting materials.
The presence of residual aldehydes, ketones, or diols in an active pharmaceutical ingredient (API) can compromise the drug's safety, efficacy, and stability. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate strict control over such impurities.[4][5][6][7] This guide provides an in-depth, objective comparison of the primary analytical techniques used to detect and quantify these residual starting materials. As a senior application scientist, my goal is not merely to present protocols but to illuminate the strategic thinking behind selecting the most appropriate method for your specific analytical challenge.
The Analytical Challenge: A Tale of Two Starting Materials
The core difficulty in this analysis lies in the disparate physicochemical properties of the typical starting materials:
-
Aldehydes & Ketones: Often volatile, possessing chromophores that make them suitable for certain detection methods. Their reactivity, however, can sometimes pose challenges.
-
1,2-Diols (e.g., Ethylene Glycol): Typically non-volatile and, crucially, lacking a strong ultraviolet (UV) chromophore, rendering direct detection by the most common HPLC detectors problematic.
An ideal analytical strategy must be capable of sensitively and selectively quantifying both types of residues, often in the same sample matrix. This guide will compare three workhorse techniques of the modern pharmaceutical lab: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Overview of Core Analytical Techniques
The choice of an analytical technique is a balance of performance characteristics. There is no single "best" method; the optimal choice depends on the specific impurities, the required sensitivity, and available resources. The following table provides a high-level comparison of the techniques discussed in this guide.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Primary Analytes | Volatile & semi-volatile compounds (aldehydes, ketones) | Non-volatile & semi-volatile compounds with UV chromophores | Any soluble compound with NMR-active nuclei |
| Sensitivity | High to very high (ppb to ppm), especially with derivatization | Moderate to high (ppm), dependent on chromophore | Moderate (low ppm to % level) |
| Selectivity | Very high (mass fragmentation patterns are highly specific) | Moderate to high (based on chromatographic separation) | Very high (unique chemical shifts for different protons) |
| Quantitative Accuracy | High, requires specific reference standards | High, requires specific reference standards | Very high, can be a primary ratio method without standards for each analyte[8] |
| Sample Preparation | Can be simple (direct injection) or complex (derivatization) | Generally simple (dissolution and filtration) | Very simple (dissolution in deuterated solvent) |
| Speed (per sample) | Moderate (20-60 min run time) | Fast to moderate (5-30 min run time) | Fast (2-10 min per spectrum) |
| Key Advantage | Excellent for volatile impurities like residual aldehydes.[9][10] | The workhorse of pharmaceutical QC for purity analysis.[7] | Universal detection and inherent quantitativity without needing many reference standards.[11][12][13] |
| Key Limitation | Not suitable for non-volatile compounds (diols) | Poor sensitivity for compounds without a UV chromophore (diols) | Lower sensitivity compared to chromatographic methods |
Deep Dive 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the premier technique for analyzing volatile organic compounds, making it a natural fit for detecting residual aldehydes and ketones.[7][9][10] The process involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a capillary column. The mass spectrometer then detects and identifies the components based on their unique mass fragmentation patterns.
Expertise & Causality: For residual starting materials, Headspace GC-MS is often the superior approach over direct liquid injection.[14][15] By sampling the vapor phase above the sample (the "headspace"), we selectively introduce volatile analytes into the GC system while leaving non-volatile matrix components (like the dioxolane product and residual diols) behind. This dramatically reduces column contamination and matrix interference, leading to a cleaner baseline and more robust results.
To further enhance sensitivity and selectivity for carbonyl compounds, a derivatization step is often employed. Reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with aldehydes and ketones to form stable, volatile oximes that are highly responsive to mass spectrometric detection.[16][17]
Experimental Protocol: Headspace GC-MS for Residual Acetone
This protocol outlines the detection of residual acetone, a common ketonic starting material, in a dioxolane API.
-
Standard Preparation: Prepare a stock solution of acetone in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Create a series of calibration standards by spiking known amounts of the stock solution into empty headspace vials.
-
Sample Preparation: Accurately weigh approximately 100 mg of the dioxolane sample into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex to dissolve.
-
Incubation: Place all vials (standards and samples) into the headspace autosampler. Incubate at 80°C for 15 minutes to allow the volatile acetone to partition into the headspace.
-
Injection & GC Separation:
-
System: Headspace GC with a mass spectrometer detector.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Oven Program: Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 mL of headspace vapor with a split ratio of 10:1.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for acetone's characteristic ions (e.g., m/z 43 and 58) to maximize sensitivity.
-
-
Quantification: Construct a calibration curve from the peak areas of the standards. Calculate the concentration of acetone in the sample by comparing its peak area to the calibration curve.
Workflow for GC-MS Analysis
Caption: Headspace GC-MS workflow for volatile impurity analysis.
Deep Dive 2: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the undisputed workhorse for purity and impurity testing in the pharmaceutical industry due to its versatility and robustness.[7][11] It separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. For dioxolane analysis, HPLC is excellent for separating the final product from non-volatile starting materials like diols.
Expertise & Causality: The primary challenge with using HPLC for this application is detection. The most common HPLC detector, the UV detector, relies on the analyte absorbing light.[18][19] While aldehydes and ketones often have a sufficient chromophore, simple diols like ethylene glycol do not. This necessitates a more creative approach. One effective strategy is to use a mobile phase containing copper(II) ions. Diols can form weak complexes with Cu(II), and these complexes are UV-active, allowing for indirect detection with a standard UV detector.[20] This avoids a separate derivatization step, simplifying the workflow.
Experimental Protocol: HPLC-UV for Residual Ethylene Glycol
This protocol uses a copper(II) complexation method for the detection of ethylene glycol.
-
Mobile Phase Preparation: Prepare an aqueous mobile phase containing 10 mM Copper(II) Sulfate and 5 mM Sulfuric Acid. Filter and degas thoroughly.
-
Standard Preparation: Prepare a stock solution of ethylene glycol in water. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh approximately 200 mg of the dioxolane sample into a volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter.
-
HPLC Separation & Detection:
-
System: HPLC with a UV Detector.
-
Column: A suitable ion-exclusion or ligand-exchange column (e.g., Bio-Rad Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with the prepared copper(II) mobile phase.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 20 µL.
-
UV Detection: 250 nm.[20]
-
-
Quantification: Construct a calibration curve from the peak areas of the standards. Calculate the concentration of ethylene glycol in the sample by comparing its peak area to the calibration curve.
Deep Dive 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that is often underutilized for routine quantification.[8][13] The fundamental principle of NMR is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal.[11][13] This allows for the direct comparison of the molar ratio of different compounds in a solution without the need for compound-specific calibration curves, provided a certified internal standard is used.
Expertise & Causality: The trustworthiness of qNMR stems from its universality. Unlike chromatography where detector response can vary significantly between compounds, the NMR signal response is uniform for all protons under proper experimental conditions.[11] This makes it an ideal technique for simultaneously quantifying the main dioxolane product, residual starting materials (both aldehyde/ketone and diol), and even other organic impurities in a single, rapid experiment.[8] The key is to identify unique, well-resolved proton signals for each analyte and the internal standard.
Experimental Protocol: qNMR for Simultaneous Quantification
This protocol describes the quantification of a dioxolane product, residual formaldehyde, and residual ethylene glycol.
-
Internal Standard (IS) Preparation: Prepare a stock solution of a certified internal standard (e.g., maleic acid) in a deuterated solvent (e.g., D₂O or DMSO-d₆) at a precisely known concentration. The IS must have a proton signal that does not overlap with any analyte signals.
-
Sample Preparation: Accurately weigh approximately 20 mg of the dioxolane sample into an NMR tube. Add a precise volume (e.g., 600 µL) of the internal standard solution. Cap and mix thoroughly.
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D proton (¹H) NMR experiment.
-
Key Parameters: Ensure a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration. A typical value is 30 seconds.
-
Acquisition: Acquire data with a 90° pulse angle.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Carefully integrate the unique signals for the dioxolane product, the residual starting materials, and the internal standard.
-
-
Calculation: The concentration of each analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)
Where:
-
C = Concentration (w/w %)
-
I = Integral area of the signal
-
N = Number of protons for that signal
-
MW = Molecular weight
-
m = mass
-
Decision Logic for Technique Selection
Caption: Decision tree for selecting the optimal analytical technique.
Conclusion and Authoritative Recommendation
In the rigorous landscape of pharmaceutical development, analytical methods must be self-validating and robust. For the specific challenge of monitoring residual starting materials in dioxolane synthesis, a multi-faceted approach is often the most authoritative.
-
For targeted, high-sensitivity analysis of volatile aldehydes and ketones, Headspace GC-MS is the gold standard. Its selectivity and ability to handle complex matrices are unparalleled for this class of impurity.
-
For routine quality control focusing on non-volatile diols, HPLC with a suitable detection strategy is a robust and reliable choice. It aligns well with existing QC lab infrastructure.
-
For comprehensive analysis, method validation, and as a primary reference method, qNMR is an exceptionally powerful tool. Its ability to provide a complete quantitative snapshot of all organic components in a single experiment offers unmatched efficiency and a high degree of trustworthiness.[8][12][21]
Ultimately, the most robust quality control strategy often involves using these techniques orthogonally. For instance, GC-MS and HPLC can be used for routine release testing, while qNMR can validate those methods and serve as a definitive tool for investigating any discrepancies. This layered approach ensures that the final API is not only compliant with regulatory standards but is fundamentally safe and effective for the patient.
References
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (URL: )
-
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. (URL: [Link])
-
impurities: guideline for residual solvents q3c(r7) - ICH. (URL: [Link])
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). (URL: [Link])
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (URL: [Link])
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu. (URL: [Link])
-
ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy. (URL: [Link])
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. (URL: [Link])
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (URL: [Link])
-
Dioxolane - Wikipedia. (URL: [Link])
-
Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed. (URL: [Link])
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (URL: [Link])
-
Impurities Detection in Pharmaceuticals - Drug Development and Delivery. (URL: [Link])
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
-
Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. (URL: [Link])
-
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine - ResearchGate. (URL: [Link])
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC. (URL: [Link])
- US5208331A - Process for preparing 1,3-dioxolane derivatives - Google P
-
Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. (URL: [Link])
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (URL: [Link])
-
Analytical methods for residual solvents determination in pharmaceutical products. (URL: [Link])
-
Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex - ResearchGate. (URL: [Link])
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (URL: [Link])
-
Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. (URL: [Link])
-
Analytical Methods for High Molecular Weight UV Stabilizers - Diva-Portal.org. (URL: [Link])
-
HPLC UV detection - Element Lab Solutions. (URL: [Link])
-
How It Works: UV Detection for HPLC - LCGC International. (URL: [Link])
Sources
- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. tga.gov.au [tga.gov.au]
- 7. biotech-spain.com [biotech-spain.com]
- 8. spectroscopyworld.com [spectroscopyworld.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. enovatia.com [enovatia.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. veeprho.com [veeprho.com]
Safety Operating Guide
Operational Disposal Guide: 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Executive Summary & Immediate Directive
2-(2,4-Dichlorophenyl)-1,3-dioxolane (CAS: 7144-98-1) is a halogenated cyclic acetal used primarily as an intermediate in fungicide synthesis (e.g., Propiconazole).
CRITICAL DISPOSAL STATUS: [HALOGENATED ORGANIC WASTE] [POTENTIAL PEROXIDE FORMER] [ACID-SENSITIVE ACETAL]
Do NOT dispose of this compound down the drain. Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or acidic waste streams.
This guide provides a self-validating protocol to ensure compliance with RCRA (USA) and EC (Europe) waste directives, prioritizing the prevention of uncontrolled hydrolysis and incineration compliance.
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this compound is the foundation of safety. It is not merely a "solvent"; it is a functionalized acetal.
| Property | Specification | Operational Implication |
| CAS Number | 7144-98-1 | Use for waste manifesting and inventory tracking. |
| Structure | Cyclic Acetal with Aryl Halide | Acetal Linkage: Unstable in acid; hydrolyzes to 2,4-dichlorobenzaldehyde.Aryl Halide: Requires high-temperature incineration with HCl scrubbing. |
| Flash Point | >100°C (Estimated)* | Combustible. Treat as Class IIIB liquid, but segregate as Flammable Waste for incineration. |
| Reactivity | Peroxide Former (Class C) | The dioxolane ring can form peroxides upon prolonged air exposure. |
| Toxicity | Irritant / Aquatic Toxin | Likely H411 (Toxic to aquatic life). Must be prevented from entering water tables. |
*Note: While the parent 1,3-dioxolane is highly flammable (Flash point 2°C), the heavy dichlorophenyl substitution significantly lowers volatility and raises the flash point.
Pre-Disposal Stabilization (The Self-Validating System)
Before moving the container to the waste stream, you must validate its stability. This "Gatekeeper" step prevents accidents in the central waste storage area.
Step A: The Peroxide Check (Mandatory for containers >6 months old)
Dioxolanes are susceptible to autoxidation.
-
Visual Inspection: Check for crystal formation around the cap or in the liquid. If crystals are present, STOP . Do not touch. Contact EHS for remote detonation/stabilization.
-
Test: Use a standard starch-iodide strip or commercial peroxide test strip.
-
Result < 10 ppm: Safe to dispose.[1]
-
Result > 10 ppm: Treat with ferrous sulfate or sodium metabisulfite solution to reduce peroxides before bulking.
-
Step B: pH Verification (The Hydrolysis Lock)
Why? This compound is an acetal. If you pour it into a drum containing acidic waste (e.g., waste from an acid chloride reaction), it will hydrolyze, releasing 2,4-dichlorobenzaldehyde and ethylene glycol. This reaction can generate heat and pressure.[2]
-
Test: Dip a pH strip into the waste container.
-
Action: Ensure the receiving waste stream is Neutral (pH 6-8) or Basic (pH 8-10) . Never add to Acidic waste (pH < 4).
Disposal Decision Logic
The following decision tree dictates the segregation logic. This prevents the costly contamination of non-halogenated waste streams and ensures safety.
Figure 1: Segregation logic ensuring chemical stability and regulatory compliance.
Step-by-Step Disposal Protocol
Phase 1: Collection & Segregation
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the material has degraded (potential HCl formation).
-
Labeling: Affix a hazardous waste tag immediately.
Phase 2: Bulking (Laboratory Scale)
-
Verify the receiving carboy is designated for Halogenated Solvents .
-
Compatibility Check: Ensure the carboy does not contain strong mineral acids (H₂SO₄, HCl) or strong oxidizers (HNO₃).
-
Transfer: Pour slowly using a funnel. Use a fume hood to capture vapors.
-
Log: Record the volume added on the waste log sheet.
Phase 3: Final Destruction (Facility Level)
-
Method: High-temperature incineration (>1100°C) with a residence time >2 seconds.
-
Requirement: The facility must be equipped with wet scrubbers to neutralize the Hydrogen Chloride (HCl) gas generated during combustion.
-
Prohibition: Do not send to "Fuel Blending" or cement kilns unless they are specifically permitted for halogenated loads (most are not).
Emergency Spill Response
In the event of a spill (>100 mL), follow this containment workflow.
Figure 2: Immediate response workflow for laboratory spills.
Regulatory Compliance Codes
| Jurisdiction | Regulation | Code / Classification |
| USA (EPA/RCRA) | 40 CFR 261 | Not P- or U-listed specifically. Manage as D001 (if flash point <60°C) or generally as Halogenated Solvent Waste for incineration. |
| Europe (EWC) | 2000/532/EC | 07 07 03 * (Organic halogenated solvents, washing liquids and mother liquors). |
| Transport (DOT) | 49 CFR | Likely UN 3082 (Environmentally hazardous substance, liquid, n.o.s.) or UN 1166 (Dioxolane) if pure and flammable. Check specific SDS for transport classification. |
References
-
PubChem. (2025). 2-(2,4-Dichlorophenyl)-1,3-dioxolane Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Wastes. RCRA Online. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
